Cadmium ion
Description
Structure
2D Structure
Properties
CAS No. |
22537-48-0 |
|---|---|
Molecular Formula |
Cd+2 |
Molecular Weight |
112.41 g/mol |
IUPAC Name |
cadmium(2+) |
InChI |
InChI=1S/Cd/q+2 |
InChI Key |
WLZRMCYVCSSEQC-UHFFFAOYSA-N |
SMILES |
[Cd+2] |
Canonical SMILES |
[Cd+2] |
melting_point |
321°C |
Other CAS No. |
22537-48-0 7440-43-9 |
physical_description |
Solid |
Origin of Product |
United States |
Ii. Environmental Biogeochemistry and Transport of Cadmium Ion
Speciation of Cadmium Ion in Environmental Matrices
Analytical Methodologies for Speciation Analysis
Diffusion Gradients in Thin-Film Gels (DGT)
The Diffusive Gradients in Thin-Film Gels (DGT) technique is a powerful tool for measuring the concentration and speciation of dissolved species, including cadmium ions, in environmental samples. This technique operates based on Fick's first law of diffusion, employing an ion-exchange resin separated from the solution by a diffusive gel layer agriculturejournals.czscirp.orgservice.gov.uk. The mass transport of ions through this gel is a controlled diffusion process, allowing for quantitative data on concentration and speciation over relatively short periods agriculturejournals.cz. DGT provides time-averaged analyte concentrations over a given deployment period and does not require calibration before deployment in different waters, making it a cost-effective and practical method for in situ measurements service.gov.ukresearchgate.net.
Research has demonstrated that cadmium is fully labile in solutions containing cadmium, chloride, and nitrate (B79036) ions, even at low concentrations (10 nM), indicating no binding of cadmium to the diffusive gel acs.orgnih.gov. Diffusion coefficients for cadmium complexes with nitrilotriacetic acid (NTA) and diglycolic acid (DGA) have been measured, found to be approximately 25-30% lower than those for free metal ions, yet these species were still fully DGT-labile acs.orgnih.gov. The performance of DGT for free Cd(II) species has been shown to be independent of pH in the range of 4.5-7.5 and ionic strength from 1.0 × 10⁻³ to 0.7 mol L⁻¹ researchgate.net. Furthermore, DGT can predict heavy metal concentrations in the rhizosphere and plant metal uptake more effectively than traditional measurements of metal concentration in soil solution or pH agriculturejournals.cz. Studies utilizing DGT-CID technology have shown that cadmium exhibits gradient diffusion, particularly with biochar acting as a diffusion center tandfonline.com. For instance, the average DGT-Cd concentration in the carbon layer peaked at 10.11–15.27 mg/L at a depth of 6–9 mm, indicating significant cadmium accumulation in this layer tandfonline.com.
Ligand Complexation and Conditional Stability Constants
Ligand complexation plays a critical role in controlling the speciation, mobility, and bioavailability of cadmium ions in environmental systems. Cadmium ions (Cd²⁺) readily form complexes with various inorganic and organic ligands present in natural waters and soils. Common organic ligands include humic acids (HA), fulvic acids (FA), and amino acids mdpi.comresearchgate.netoup.comcdnsciencepub.comcdnsciencepub.comoup.comoup.comfrontiersin.orgmdpi.comnih.gov. Humic substances, major components of dissolved organic matter (DOM), contain carboxylate and phenolate (B1203915) groups that are primarily responsible for metal chelation or complexation mdpi.com.
Table 1: Conditional Stability Constants (log K') for Cadmium-Fulvic Acid Complexes cdnsciencepub.com
| Complex Stoichiometry | pH 5.7 | pH 6.7 | pH 7.7 |
| CdFA | 5.3 | 5.6 | 6.0 |
| Cd₂FA | 9.8 | 10.6 | 10.7 |
| Cd₃FA | 14.0 | 15.5 | 15.4 |
It is important to note that increasing the metal concentration can decrease the conditional stability constants, highlighting the importance of determining these constants at environmentally relevant metal concentrations researchgate.net. In marine environments, cadmium is poorly complexed by organic ligands, with the majority present in chloride forms (over 90%) and only approximately 3.5% as free ionic form mdpi.com.
Influence of Environmental Factors on Speciation (e.g., pH, Organic Matter)
The speciation of this compound is highly sensitive to environmental factors such as pH and the presence of organic matter, which significantly influence its mobility, bioavailability, and potential for transformation in various ecosystems nih.govfrontiersin.orgpjoes.comresearchgate.net.
pH: Soil pH is a critical factor affecting the speciation and bioavailability of heavy metals like cadmium nih.govfrontiersin.orgpjoes.com. Changes in pH can alter the adsorption sites, adsorption surface, and coordination performance of heavy metals pjoes.com. Generally, a decrease in pH leads to an increase in the mobility and bioavailability of cadmium nih.govfrontiersin.orgpjoes.comresearchgate.netresearchgate.net. For instance, studies in paddy fields showed that a reduction in soil pH significantly increased cadmium bioavailability nih.govfrontiersin.org. The amount of cadmium released from sediment dramatically decreased as the pH increased from 2 to 6, leveling off in the pH range of 8 to 10 researchgate.net. At low pH, the increased positive charges can competitively adsorb soil organic substances and metallic oxides with Cd²⁺, while also favoring the release of cadmium associated with soil organic matter, thereby increasing cadmium activity nih.govfrontiersin.org. Conversely, in the presence of cadmium, cells in media adjusted to pH 7 accumulated significantly more cadmium than those at pH 4, suggesting that cadmium toxicity correlates with increased cadmium accumulation rather than the formation of CdOH⁺ as pH increases researchgate.net. At low pH, reduced cadmium accumulation may be due to increased competition between hydrogen and cadmium ions for binding sites on cell surfaces or an increase in metal efflux pump activity researchgate.net. The major forms of cadmium in soils and groundwaters are Cd²⁺ (50%) and Cd(OH)⁺ (25%), with minor contributions from organic complexes, primarily controlled by environmental pH and organic matter content researchgate.net. Alkaline conditions or the presence of phosphate (B84403) and carbonate species can mitigate the photodissolution of cadmium by forming insoluble and photostable cadmium precipitates on pigment surfaces nih.gov.
Organic Matter: Dissolved organic matter (DOM), particularly in the form of humic acid (HA) and fulvic acid, plays a crucial role in the speciation and adsorption dynamics of trace metals, including cadmium, in aquatic environments mdpi.comoup.com. Organic matter interacts with cadmium through various processes such as adsorption, complexation, precipitation, redox reactions, and by modifying soil properties like pH and cation exchange capacity frontiersin.org. The concentration of soil organic ligands is important in the transformation of different cadmium forms in soils nih.govfrontiersin.org. Humic substances contain functional groups, including carboxylate and phenolate groups, which are primarily responsible for metal chelation or complexation mdpi.com. The application of organic matter, such as compost, can increase the amount of cadmium bound to fulvic acids, potentially forming strong metal-fulvate complexes, which in turn affects cadmium availability and plant uptake frontiersin.org. While dissolved organic matter can influence cadmium adsorption on microplastics, cadmium is generally poorly complexed by organic ligands in seawater, predominantly existing in chloride forms mdpi.com. However, a weak Cd-HA complex formation (3.4%) was observed with the addition of 5 mg/L HA mdpi.com.
Environmental Interactions and Transformations
This compound Interactions with Nanoplastics
Nanoplastics, which are plastic particles smaller than 1 micrometer, are an emerging environmental concern due to their ability to interact with and transport other pollutants, including toxic heavy metals like cadmium climatefactchecks.orgmodernsciences.orgsustainability-times.com. These minuscule particles, derived from everyday plastic waste, can readily adsorb heavy metal ions, potentially increasing their bioavailability and health risks climatefactchecks.orgmodernsciences.orgsustainability-times.com. Researchers have described nanoplastics as "Trojan horses" that can carry harmful substances into living organisms climatefactchecks.org.
Studies have shown that synthesized nanoplastics exhibit a significant capacity for the adsorption of heavy metal ions, including cadmium climatefactchecks.orgmodernsciences.org. Among the tested materials, polypropylene (B1209903) (PP) nanoplastics demonstrated a high adsorption potential for heavy metal ions climatefactchecks.orgmodernsciences.orgsustainability-times.com. The irregular morphology and retained chemical residues from the original plastics enhance the particles' ability to latch onto heavy metal ions climatefactchecks.org. Due to their minuscule size and surface reactivity, nanoplastics can penetrate deep into biological systems climatefactchecks.org. The low zeta potential displayed by nanoplastics can accelerate the adsorption of cationic ions like Cd²⁺ due to electrostatic attraction, which can neutralize the particle's surface charge csic.es.
However, the nature of these interactions can be complex. For instance, the interaction between polystyrene (PS) nanoplastics and cadmium has been observed to result in the formation of larger aggregates, which can lead to a reduction in cadmium bioavailability by 12.56% nih.gov. Polystyrene nanoplastics may also mitigate some adverse effects of cadmium by regulating reactive oxygen production and increasing superoxide (B77818) dismutase activity nih.gov. Furthermore, UV aging of nanoplastics can enhance their surface reactivity, leading to increased cadmium absorption in solution and a subsequent reduction in cadmium bioavailability and toxicity csic.es.
Photochemical Transformations and Reactions
Photochemical transformations play a significant role in the environmental fate of this compound, particularly in its release and speciation changes under light exposure. A new study revealed that commercially available cadmium red pigment, composed of cadmium sulfoselenide, rapidly dissolves in water under simulated sunlit conditions, releasing hazardous cadmium ions (Cd²⁺) nih.govacs.org. This photodissolution process resulted in 83.0 ± 0.2% of the cadmium in the pigment dissolving in aqueous suspension within 24 hours under simulated sunlight, compared to less than 3% in the dark nih.govacs.org. The release of Cd²⁺ is attributed to reactions between photogenerated holes and the pigment lattices nih.gov. Both ultraviolet and visible light in the solar spectrum can activate this photodissolution process nih.gov. In river water under natural sunlight, 38.6 ± 0.1% of the cadmium was released from the pigment within 4 hours nih.gov.
Beyond dissolution, cadmium ions can also undergo photochemical reduction. The photo-reduction of toxic cadmium(II) ion (Cd(II)) to non-toxic cadmium(0) (Cd(0)) has been studied using photocatalytic methods under visible light illumination, offering a safe, green, and low-cost purification technique for contaminated water bodies researchgate.netacs.org. For example, Eosin Y-sensitized TiO₂ photocatalyst has been effectively used for the photo-reduction of Cd(II) in aqueous media researchgate.net. The photoreductive capability generally increases with increasing pH; however, at pH values higher than 9, cadmium ions tend to precipitate out as cadmium hydroxide (B78521) (Cd(OH)₂), which decreases the photoreduction efficiency acs.org. Cadmium ions have also been found to enhance photochemical vapor generation, a technique used for the sensitive determination of trace elements like rhenium researchgate.netresearchgate.net. Furthermore, in aquatic indirect photochemical transformations of natural peptidic thiols, the presence of Cd²⁺ ions has been observed to slightly enhance thiol reactivity nih.govrsc.org.
Iii. Cellular and Molecular Mechanisms of Cadmium Ion Interaction
Cellular Signaling Pathways and Responses
Gene Expression Modulation
Cadmium ions interfere with cellular signaling pathways, leading to alterations in gene expression. At elevated cytotoxic concentrations, cadmium inhibits the biosynthesis of DNA, RNA, and protein. nih.gov Conversely, at non-cytotoxic concentrations, cadmium can stimulate the expression of immediate early genes, such as c-fos, c-jun, and c-myc, as well as the tumor suppressor gene p53. nih.gov It also enhances the synthesis of protective molecules, including metallothioneins, glutathione, and stress (heat shock) proteins. nih.gov
The modulation of gene activity by cadmium involves interference with cellular signaling at the levels of cell surface receptors, cellular calcium and zinc homeostases, protein phosphorylation, and modification of transcription factors. nih.gov In plants, cadmium negatively impacts the regulation of energy metabolism, hormone pathways, and enzymatic pathways, ultimately interfering with the expression of genes in response to cadmium-induced stress. nih.gov Specific genes identified as upregulated in plants exposed to cadmium include those encoding transcription factors like iron-regulated transporter-like protein (ZIP), natural resistance associated macrophage protein (NRAMP) gene family, phytochelatin (B1628973) synthases (PCs), superoxide (B77818) dismutase (SOD) genes, heavy metal ATPase (HMA), cation diffusion facilitator gene family (CDF), Cd resistance gene family (PCR), ATP-binding cassette transporter gene family (ABC), and the precursors 1-aminocyclopropane-1-carboxylic acid synthase (ACS) and 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) multigene family. nih.govmdpi.com Cadmium stress also affects the expression of genes related to antioxidant enzymes, hormonal pathways, and energy metabolism. nih.gov
The mitogen-activated protein kinase (MAPK) cascade is a key signaling mechanism involved in the plant's response to cadmium stress, leading to the activation of transcription factors. tandfonline.com Transcription factors from various families, including WRKY, MYB, ERF, and basic helix-loop-helix (bHLH), play significant roles in controlling the expression of specific stress-related genes after cadmium treatment. nih.govtandfonline.comfrontiersin.org
Post-transcriptional regulation by non-coding RNAs also plays a crucial role. MicroRNAs (miRNAs), small non-coding RNAs, regulate gene expression by inhibiting mRNA translation or promoting mRNA degradation. frontiersin.orgmdpi.com Numerous cadmium-responsive miRNAs and their target genes have been identified in various species, including Arabidopsis and rice. nih.govbiorxiv.orgmdpi.com Long non-coding RNAs (lncRNAs) are also involved in the response to cadmium stress, regulating gene expression at both transcriptional and post-transcriptional levels, and can act as endogenous target mimics for miRNAs. researchgate.netnih.govresearchgate.netrsc.orgfrontiersin.org
Table 1: Summary of Cadmium Ion's Impact on Gene Expression (Note: This table provides a descriptive summary of research findings, as quantitative data for interactive numerical analysis was not available in the provided sources.)
| Category | Affected Gene/Molecule/Pathway | Type of Modulation | Organism/Context | Reference |
| Inhibition | DNA, RNA, Protein biosynthesis | Inhibition | Mammalian cells (cytotoxic concentrations) | nih.gov |
| Stimulation/Upregulation | c-fos, c-jun, c-myc (immediate early genes) | Stimulation | Mammalian cells (non-cytotoxic concentrations) | nih.gov |
| p53 (tumor suppressor gene) | Stimulation | Mammalian cells (non-cytotoxic concentrations) | nih.gov | |
| Metallothioneins, Glutathione, Stress (heat shock) proteins | Enhanced synthesis/expression | Mammalian cells | nih.gov | |
| Energy metabolism, Hormone pathways, Enzymatic pathways | Negative impact on regulation | Plants | nih.gov | |
| ZIP, NRAMP, PCs, SOD, HMA, CDF, PCR, ABC, ACS, ACO (genes/transcription factors) | Upregulation | Plants | nih.govmdpi.com | |
| Antioxidant enzymes, Hormonal pathways, Energy metabolism (genes) | Affected expression | Plants | nih.gov | |
| MAPK cascade | Activation | Plants | tandfonline.com | |
| WRKY, MYB, ERF, bHLH (transcription factors) | Significant role in controlling stress-related gene expression | Plants | nih.govtandfonline.comfrontiersin.org | |
| Post-transcriptional Regulation | MicroRNAs (miRNAs) | Altered expression patterns, post-transcriptional regulation | Various species (e.g., Arabidopsis, rice) | frontiersin.orgmdpi.comnih.govbiorxiv.orgmdpi.comnih.govmdpi.comfrontiersin.orgresearchgate.net |
| Long non-coding RNAs (lncRNAs) | Involvement in transcriptional/post-transcriptional regulation, act as miRNA mimics | Various species (e.g., Brassica napus, Populus tomentosa) | researchgate.netnih.govresearchgate.netrsc.orgfrontiersin.orgnih.gov |
Epigenetic Modifications
Cadmium exposure induces significant epigenetic alterations that regulate gene expression without changing the DNA nucleotide sequence. frontiersin.orgnih.govmdpi.com These modifications include DNA methylation, post-translational histone modifications, and the expression of non-coding RNA molecules. frontiersin.orgresearchgate.netnih.govmdpi.com Oxidative stress, often induced by cadmium, may play an essential role in these epigenetic changes. mdpi.com
DNA Methylation: Cadmium alters DNA methyltransferase (DNMT) activity, subsequently affecting DNA methylation patterns. nih.gov The effects on DNA methylation are highly dependent on the cadmium concentration, treatment duration, and the cell type. nih.gov Chronic low-dose cadmium exposure has been linked to overexpression and enhanced activity of DNMTs, leading to DNA hypermethylation. plos.org Conversely, acute exposure can cause inhibition of DNMT activity and a dose-dependent decrease in DNA methylation (hypomethylation). plos.org In various cell types and animal models, chronic cadmium treatment has been observed to result in DNA hypermethylation, mediated by increased activity and mRNA levels of DNMT1 and DNMT3a. nih.gov This hypermethylation is often linked to gene silencing, particularly in genes involved in cell-cycle regulation, apoptosis, and DNA repair. nih.gov For instance, in Posidonia oceanica, cadmium treatment induced DNA hypermethylation and an upregulation of chromomethylase (CMT), leading to a progressive heterochromatinization of interphase nuclei. oup.com In Drosophila melanogaster, this compound stress altered DNA methylation patterns, with demethylation of genes in certain regions sometimes associated with increased gene expression, which is contrary to the typical inhibitory role of DNA methylation in transcription. nih.gov Studies have also shown a protective effect of zinc against cadmium-induced DNA methylation. iicbe.org
Histone Modifications: Cadmium ions exert cytotoxic and genotoxic effects by disrupting the structures and functions of histones and other proteins, primarily by attacking their thiol groups and inducing conformational changes. frontiersin.orgnih.gov These changes can inhibit DNA replication, gene expression, and cell division. frontiersin.orgnih.gov Chromatin remodeling, which involves changes in chromatin structure, is highly implicated in the epigenetic modification of histone proteins. frontiersin.orgnih.gov During cadmium stress, various forms of chromatin modification are possible, including acetylation, methylation, phosphorylation, and ubiquitination, which affect gene expression by altering chromatin structure and the accessibility of transcription factors. frontiersin.orgnih.govnih.gov
Histone acetylation and deacetylation are dynamic and reversible processes that regulate transcriptional activity. frontiersin.org Hyperacetylation of histones is generally associated with transcriptionally active chromatin, while deacetylated histones correlate with inactive chromatin regions. frontiersin.orgnih.gov Cadmium can increase the activity of histone deacetylases (HDACs), methyltransferases (HMTs), and kinases, leading to increased histone acetylation, methylation, and phosphorylation, respectively. mdpi.com It can also reduce the expression or activity of histone acetyltransferases, thereby decreasing histone acetylation and further affecting gene activity. nih.gov For example, cadmium ions have been shown to induce considerable changes in cell-cycle-related acetylation of H4 histone at the N-terminal K5 residue. nih.gov Furthermore, cadmium exposure has been found to increase methylation levels at specific histone sites, resulting in tighter chromatin structure and suppressed gene expression. nih.gov In BEAS-2B cells, cadmium exposure led to increased global H3K4me3 and H3K9me2 by inhibiting the activities of corresponding demethylases. mdpi.com Cadmium also induces phosphorylation of histone H2AX (serine 139) and histone H3 (serine 10). nih.gov In cultured lymphocytes from aged individuals, cadmium (II) caused decondensation (deheterochromatinization) of both facultative and constitutive heterochromatin. nih.gov
Non-coding RNAs: Beyond DNA and histone modifications, non-coding RNAs (ncRNAs) are also crucial epigenetic regulators influenced by cadmium. researchgate.netnih.govmdpi.com MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by either blocking mRNA translation or promoting mRNA degradation. frontiersin.orgmdpi.com Cadmium exposure can alter the expression patterns of specific miRNAs involved in cellular stress responses, inflammatory responses, and cell survival. nih.gov For instance, miR390 is extremely vital in cadmium stress responses in plants. mdpi.com Long non-coding RNAs (lncRNAs), another class of ncRNAs, are also closely involved in the pathophysiological mechanisms of cadmium-related diseases and can regulate gene expression at both transcriptional and post-transcriptional levels, including acting as endogenous target mimics for miRNAs. researchgate.netnih.govresearchgate.netrsc.orgfrontiersin.orgnih.gov
Table 2: Summary of this compound's Impact on Epigenetic Modifications (Note: This table provides a descriptive summary of research findings, as quantitative data for interactive numerical analysis was not available in the provided sources.)
| Category | Affected Epigenetic Mechanism/Molecule | Type of Modification/Effect | Organism/Context | Reference |
| DNA Methylation | DNA methyltransferases (DNMTs) | Altered activity/expression (increased or inhibited) | Various cell types, animal models | nih.govnih.govplos.org |
| DNA methylation patterns (global/gene-specific) | Hypermethylation or Hypomethylation | Various species (e.g., Posidonia oceanica, Drosophila melanogaster, Lumbricus terrestris) | mdpi.comnih.govnih.govplos.orgoup.comiicbe.orgmdpi.com | |
| Gene silencing | Often linked to hypermethylation | Genes involved in cell-cycle regulation, apoptosis, DNA repair | nih.govnih.gov | |
| Chromomethylase (CMT) | Upregulation, leading to heterochromatinization | Posidonia oceanica | oup.com | |
| Histone Modifications | Histone structures and functions | Disruption (by attacking thiol groups) | General | frontiersin.orgnih.gov |
| Chromatin remodeling | Affects gene expression by altering chromatin structure and accessibility | General | frontiersin.orgnih.gov | |
| Histone acetylation (e.g., H4 K5, global) | Increased (via HDACs) or decreased (via HATs) | General; V. faba, mouse embryonic stem cells | frontiersin.orgnih.govmdpi.comnih.gov | |
| Histone methylation (e.g., H3K4me3, H3K9me2, global) | Increased (via HMTs, inhibition of demethylases) | General; BEAS-2B cells | nih.govmdpi.commdpi.com | |
| Histone phosphorylation (e.g., H2AX S139, H3 S10) | Increased (via kinases) | Vicia faba root apical meristem cells | mdpi.comnih.gov | |
| Histone ubiquitination | Possible modification | General | frontiersin.orgnih.gov | |
| Facultative and constitutive heterochromatin | Decondensation (deheterochromatinization) | Cultured lymphocytes from aged individuals | nih.gov | |
| Non-coding RNAs | MicroRNAs (miRNAs) | Altered expression patterns, post-transcriptional regulation | General; miR390 in plants | frontiersin.orgmdpi.comresearchgate.netnih.govmdpi.commdpi.com |
| Long non-coding RNAs (lncRNAs) | Involvement in transcriptional/post-transcriptional regulation, act as miRNA mimics | General | researchgate.netnih.govresearchgate.netrsc.orgfrontiersin.orgnih.gov |
Iv. Remediation and Removal Technologies for Cadmium Ion
Adsorption-Based Remediation
Adsorption is a surface phenomenon where ions or molecules from a liquid phase accumulate on the surface of a solid material, the adsorbent. This technology is recognized as one of the most effective for removing heavy metals from water. mdpi.com The efficacy of adsorption for cadmium ion removal hinges on the properties of the adsorbent material and the operational conditions of the process.
The quest for highly effective and economical adsorbents has led to extensive research into various materials. The focus is on materials with high surface area, numerous active sites, and favorable chemical affinity for cadmium ions.
Bio-adsorbents are derived from biological materials and are considered eco-friendly and low-cost alternatives to conventional adsorbents. scialert.net Plant biomass, such as agricultural waste, possesses functional groups like hydroxyl and carboxyl groups that can bind with heavy metal ions. researchgate.net
Cellulose, a major component of plant biomass, has been extensively studied for this compound removal. researchgate.net Raw cellulose materials, as well as modified cellulose-based adsorbents, have shown significant potential. For instance, cellulose nanofibers derived from sugarcane bagasse have been investigated for cadmium adsorption. deswater.com Modification of cellulose, such as through grafting with acrylamide or functionalization with N-methylglucamine, can enhance its adsorption capacity. iaees.orgnih.gov Research has shown that modified cellulose hydrogels can achieve a maximum adsorption capacity of 289.97 mg g⁻¹ for Cd²⁺. nih.gov Another study reported that microwave-functionalized cellulose from rice husk had an adsorption capacity of 151.51 mg g⁻¹ for Cd²⁺. nih.gov
The following table provides a comparative look at the maximum adsorption capacities of various bio-adsorbents for cadmium ions.
| Bio-adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Green macroalga (Caulerpa racemosa) | 15.53 | scialert.net |
| Citrus Sinensis peel (CP) | 80 | rsc.org |
| Luffa Peels (base-treated) | > Cd²⁺ had a lower affinity than Pb²⁺ | mdpi.com |
| Chamomile Flowers (base-treated) | > Cd²⁺ had a lower affinity than Pb²⁺ | mdpi.com |
| Modified cellulose hydrogels | 289.97 | nih.gov |
| Microwave-functionalized rice husk cellulose | 151.51 | nih.gov |
| Thiol-functionalized cellulose nanofiber | 45.9 | nih.gov |
Clay minerals like bentonite and kaolinite are naturally occurring, abundant, and inexpensive materials with a layered structure that makes them suitable for adsorption. unibo.itmdpi.com However, their natural adsorption capacity can be limited. mdpi.com Various modification techniques are employed to enhance their performance. Acid activation, for instance, can increase the surface area and alter the chemical composition of clays, thereby improving their adsorption capabilities. nih.gov
Zeolites, another class of minerals, are also effective adsorbents for cadmium ions. tandfonline.com Modifications such as treatment with NaCl or CH₃COONa can significantly increase their uptake ability. tandfonline.com Studies have shown that nanosized natural zeolite and modified zeolite sediments can remove over 90% of cadmium from contaminated soil. mdpi.com Polyphosphate-modified kaolinite clay has demonstrated a cadmium adsorption capacity of 13.23 mg/g. researchgate.net
The table below compares the cadmium removal efficiency and capacity of different modified clays and minerals.
| Adsorbent | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Bentonite and Kaolinite gravels | 99.97 | Not Specified | unibo.it |
| Acid-modified kaolinite clay (AMKC) | 99.19 | Not Specified | nih.gov |
| Nanosized natural zeolite (NZ-N) | >90 | Not Specified | mdpi.com |
| HCl-modified nanosized natural zeolite (HCl-N) | >90 | Not Specified | mdpi.com |
| Polyphosphate-modified kaolinite clay | 92.10 | 13.23 | researchgate.net |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov They possess exceptionally high surface areas and tunable pore structures, making them highly promising for adsorption applications. rsc.org Several types of MOFs, including ZIF-8, MIL-101, and UiO-66, have been investigated for the removal of heavy metals. rsc.org
UiO-66, in particular, is noted for its high stability in water and significant adsorption capacity for cadmium ions. acs.orgnih.govfrontiersin.org Functionalization of MOFs, for instance with amino groups, can further enhance their adsorption performance. researchgate.netnih.gov For example, an ethylenediamine-functionalized zirconium-based MOF (UiO-66-EDA) exhibited a maximum adsorption capacity of 217.39 mg/g for Cd(II). rsc.org Another study on an amino-functionalized ZIF-8 reported a maximum uptake of 294.11 mg/g for cadmium ions. nih.gov
Here is a summary of the adsorption capacities of various MOFs for cadmium.
| MOF Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Copper diphenylamine MOF (Cu-DPA MOF) | 1.33 | frontiersin.org |
| Thiol-functionalized zinc-based MOF (HS-mSi@MOF-5) | 312.5 | rsc.org |
| Calcium fumarate MOF (CaFu MOF) | 781.2 | rsc.org |
| Ethylenediamine-functionalized UiO-66 (UiO-66-EDA) | 217.39 | rsc.org |
| Amino-functionalized ZIF-8 (ZIF-8-EDA) | 294.11 | nih.gov |
Nanomaterials offer a high surface-area-to-volume ratio, which can significantly enhance adsorption capacity. Nano-cerium oxide (CeO₂) has been investigated as an effective adsorbent for heavy metals. gnest.org When used as nanoparticles, CeO₂ has demonstrated a high adsorption capacity for cadmium(II), reaching up to 93.4 mg g⁻¹. researchgate.net Composites of nano-cerium oxide with materials like graphene oxide or corncob have also been developed to improve adsorption performance. deswater.commdpi.comresearchgate.net
Hydrochar and biochar, produced from the thermochemical conversion of biomass, are carbonaceous materials with porous structures suitable for adsorption. fsu.edumedcraveonline.com The modification of biochar, for instance through thiol-modification, can significantly increase its sorption capacity for cadmium. cranfield.ac.uk Composites of hydrochar with materials like hydrogels have also been shown to enhance cadmium removal from aqueous solutions, with maximum adsorption capacities reaching up to 63.58 mg/g. fsu.eduresearchgate.net
The table below presents data on the adsorption capacities of various nanomaterial composites for cadmium.
| Nanomaterial Composite | Maximum Adsorption Capacity (mg/g) | Reference |
| CeO₂/rGO-AM | 31.26 | deswater.com |
| CeO₂ nanoparticles | 93.4 | researchgate.net |
| Hydrogel-biochar composite (5% biochar) | 63.58 | fsu.eduresearchgate.net |
| Biochar (tested for composite synthesis) | 88.03 | medcraveonline.com |
| Thiol-modified biochar | Tripled capacity compared to unmodified | cranfield.ac.uk |
To understand and optimize the adsorption process, it is crucial to study its kinetics and equilibrium characteristics. Adsorption kinetics describes the rate of adsorbate uptake, while adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature.
Research on the adsorption of cadmium ions frequently employs pseudo-first-order and pseudo-second-order kinetic models to describe the adsorption rate. The pseudo-second-order model is often found to better describe the adsorption kinetics of cadmium on various adsorbents, suggesting that the rate-limiting step may be chemisorption. iaees.orgnih.govjwent.netmdpi.comgjesm.net
The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data of cadmium adsorption. civilenvironjournal.commdpi.comresearchgate.net The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. civilenvironjournal.commdpi.com The fit of these models to experimental data provides insights into the adsorption mechanism and the maximum adsorption capacity of the adsorbent. For example, the adsorption of cadmium onto cellulose nanofibers from sugarcane bagasse was well-described by the Freundlich isotherm, while the kinetics followed a pseudo-second-order model. deswater.com
The following table summarizes the fitting of kinetic and isotherm models for cadmium adsorption on various materials.
| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| Grafted Cellulose | Pseudo-second-order | Langmuir, Redlich-Peterson | iaees.org |
| Natural and Modified Zeolite | Second-order | Freundlich | tandfonline.comtandfonline.com |
| Acid-modified kaolinite clay | Pseudo-second-order | Freundlich | nih.gov |
| Polypyrrole/Titanium dioxide nanocomposite | Pseudo-second-order | Freundlich | jwent.net |
| Cellulose nanofibers (from SCB) | Pseudo-second-order | Freundlich | deswater.com |
Mechanisms of Adsorption (e.g., Chemisorption, Ion Exchange, Complexation)
The removal of cadmium ions from aqueous solutions through adsorption involves several key mechanisms, including chemisorption, ion exchange, and complexation. The predominance of one mechanism over others often depends on the type of adsorbent, the solution's pH, and the presence of other ions.
Chemisorption involves the formation of a chemical bond between the cadmium ions and the surface of the adsorbent. This process is characterized by the sharing or exchange of electrons between the adsorbate (Cd²⁺) and the adsorbent, resulting in the formation of covalent bonds or ionic bonds. For instance, the adsorption of Cd²⁺ by the cyanobacterium Synechocystis sp. PCC6803 is primarily based on chemisorption, as the process fits well with the pseudo-second-order kinetic model. nih.gov Similarly, studies on dopamine-modified magnetic nano-adsorbents indicate that the adsorption of Cd²⁺ is consistent with chemical adsorption, where electrons are shared or exchanged. nih.gov
Ion exchange is another critical mechanism where cadmium ions in the solution are exchanged for other ions present on the adsorbent's surface. This is a common mechanism for adsorbents with a high cation exchange capacity, such as zeolites and certain types of biomass. For example, zeolite Na-A (LTA) possesses a high cation exchange capacity that allows it to effectively exchange its cations with heavy metal ions like Cd²⁺. mdpi.com The adsorption of Cd²⁺ on a dopamine-modified magnetic nano-adsorbent is also predominated by ion exchange and electrostatic adsorption mechanisms. nih.gov Biosorption processes using live or dead biomass also utilize ion exchange for the passive uptake of metal ions. mdpi.com
Complexation occurs when cadmium ions form complexes with functional groups present on the surface of the adsorbent. These functional groups, such as carboxyl, hydroxyl, carbonyl, and amino groups, can donate a pair of electrons to the this compound, forming a coordination complex. Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) analyses have demonstrated the complexation of Cd²⁺ with carboxyl, hydroxyl, carbonyl, and amido groups on the surface of Synechocystis sp. PCC6803. nih.gov The carboxylic, carbonyl, phosphate (B84403), sulphate, amino, and amide groups are frequently involved in binding metal ions to biomaterials. mdpi.com
Regeneration and Reusability Studies of Sorbents
The economic viability and environmental sustainability of adsorption processes for this compound removal are significantly enhanced by the ability to regenerate and reuse the sorbents. Regeneration involves desorbing the bound cadmium ions, thereby restoring the adsorbent's capacity for subsequent cycles.
Research has demonstrated the successful regeneration of various adsorbents. For instance, a polyethylene glycol diacrylate-3-sulfopropyl methacrylate potassium salt (PEGDA-SMP) hydrogel adsorbent showed excellent reusability for the removal of several heavy metal ions, including cadmium. After 10 consecutive adsorption-desorption cycles, the adsorption capacity remained over 90%. nih.gov The desorption was achieved using nitric acid (HNO₃) as the desorbent, with a high concentration of H⁺ ions exchanging with the adsorbed metal ions. nih.gov
The choice of eluting agent is crucial for effective regeneration. Common eluents include acids like nitric acid and hydrochloric acid, and bases such as sodium hydroxide (B78521). The selection depends on the nature of the adsorbent and the adsorption mechanism. For example, while nitric acid was effective for the nitrogen-functionalized biomaterial, a study on immobilized fungal biomass (Rhizopus nigricans) showed high regeneration efficiency with basic solutions like 0.01 N sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and sodium carbonate (Na₂CO₃). researchgate.net
Bioremediation Approaches
Bioremediation utilizes living organisms, such as microorganisms and plants, to remove or transform contaminants like cadmium from the environment. mdpi.comnih.gov This approach is considered cost-effective and eco-friendly compared to conventional physicochemical methods. mdpi.com Microbial bioremediation involves mechanisms such as biosorption, bioaccumulation, and biotransformation to remove heavy metals. nih.gov Bacteria, fungi, and algae have been identified as suitable biosorbents for cadmium removal, with some microbes capable of removing up to 90% of cadmium from natural resources. researchgate.net
Phytoremediation Strategies
Phytoremediation is a bioremediation technique that uses plants to clean up contaminated soil and water. bepls.comnih.gov It is a solar-energy-driven approach that is considered environmentally friendly and cost-effective for the remediation of heavy metals like cadmium. nih.gov Depending on the specific mechanism, phytoremediation can be categorized into several strategies, including phytoextraction, phytostabilization, and rhizofiltration. mdpi.com
Phytoextraction involves the use of plants to absorb contaminants from the soil or water and accumulate them in their harvestable tissues, such as shoots and leaves. bepls.comnih.gov This technology has gained significant attention for the cleanup of cadmium-contaminated soils due to its potential for low cost and environmental sustainability. nih.gov
Plants with a high capacity for metal accumulation, known as hyperaccumulators, are of particular interest for phytoextraction. nih.gov The shoot cadmium concentrations in hyperaccumulators can reach thousands of milligrams per kilogram of dry weight, whereas in non-accumulators, it is often less than 10 mg/kg. nih.gov Research has identified several plant species with the potential for cadmium phytoextraction. For example, Arundo donax var. versicolor has shown potential for phytoextraction of soil zinc, while Pennisetum purpureum 'Purple' is considered suitable for both phytoextraction and phytostabilization of cadmium. researchgate.net
Studies have also explored ways to enhance phytoextraction efficiency. The application of biodegradable chelating agents and plant growth regulators has been shown to improve the remediation of cadmium-contaminated soil by maize. royalsocietypublishing.org Intercropping a hyperaccumulator like Solanum photeinocarpum with a high-biomass plant such as Pennisetum hybridum has also demonstrated a considerable improvement in the phytoremediation potential for cadmium-contaminated soil. mdpi.com
Phytoextraction Research on this compound
| Plant Species | Key Findings | Reference |
|---|---|---|
| Arundo donax var. versicolor | Exhibited potential for phytoextraction of soil zinc and accumulated high levels of cadmium in shoots. | researchgate.net |
| Pennisetum purpureum 'Purple' | Identified as a promising candidate for both phytoextraction and phytostabilization of cadmium due to its large biomass and high cadmium accumulation in shoots. | researchgate.net |
| Maize (Zea mays) | The application of biodegradable chelating agents and plant growth regulators enhanced the phytoextraction of cadmium. | royalsocietypublishing.org |
| Pennisetum hybridum | Intercropping with Solanum photeinocarpum significantly improved the phytoremediation potential for cadmium-contaminated soil. | mdpi.com |
| Sedum alfredii | Demonstrated a substantial potential for cadmium remediation, with uptake enhanced in the presence of zinc. | nih.gov |
| Solanum nigrum | Reported to accumulate high concentrations of cadmium. The addition of a moderate dose of EDTA enhanced phytoextraction efficiency. | nih.gov |
Phytostabilization is a phytoremediation technique where plants are used to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their entry into the groundwater or the food chain. mdpi.com This is achieved through absorption by roots, precipitation, complexation, or reduction of metal valency in the rhizosphere. bepls.com Plants used for phytostabilization are typically tolerant to high concentrations of heavy metals and immobilize them in their root systems. bepls.com
Research has identified several plant species suitable for the phytostabilization of cadmium. A study on Lupinus uncinatus Schldl. suggested its use for phytostabilization and revegetation of cadmium-polluted soils due to its tolerance to cadmium and its ability to accumulate the metal primarily in its roots. researchgate.net The translocation of cadmium from roots to shoots was poor, as indicated by shoot-to-root ratios of less than 1. researchgate.net
Another study demonstrated that many ornamental and energy grasses may be suitable for the phytostabilization of soil cadmium, with 19 of the studied grasses showing bioconcentration factors of cadmium in roots greater than 1. researchgate.net The use of soil amendments can further enhance the effectiveness of phytostabilization. For instance, the application of coconut shell biochar and organic fertilizer was shown to enhance the phytostabilization of cadmium and lead in highly polluted farmland soils by ramie (Boehmeria nivea L.). nih.gov These amendments helped to reduce the bioavailability of the metals in the soil and their uptake by the plant shoots. nih.gov
Phytostabilization Research on this compound
| Plant Species | Key Findings | Reference |
|---|---|---|
| Lupinus uncinatus Schldl. | Demonstrated tolerance to cadmium and accumulated it primarily in the roots, with poor translocation to the shoots, making it suitable for phytostabilization. | researchgate.net |
| Ornamental and Energy Grasses | 19 out of 32 studied grasses showed bioconcentration factors of cadmium in roots greater than 1, indicating their potential for phytostabilization. | researchgate.net |
| Ramie (Boehmeria nivea L.) | The phytostabilization effect was enhanced by the addition of coconut shell biochar and organic fertilizer, which reduced the bioavailability of cadmium in the soil. | nih.gov |
Rhizofiltration is a phytoremediation technique that utilizes plant roots to absorb, concentrate, and precipitate contaminants from polluted water. nih.govnih.gov This method is particularly effective for treating surface water, groundwater, and wastewater with low levels of heavy metal contamination. mdpi.com Plants suitable for rhizofiltration typically have a large, fibrous root system that provides a significant surface area for the adsorption of metals. nih.gov
Several aquatic and terrestrial plants have been investigated for their rhizofiltration potential for cadmium. A study evaluating Typha angustifolia, Acorus calamus, and Pandanus amaryllifolius in a hydroponic system found that T. angustifolia was the most effective for rhizofiltration of cadmium and zinc. researchgate.net It exhibited a 100% survival rate and accumulated high levels of cadmium primarily in its roots. researchgate.net
Other research has highlighted the rhizofiltration capabilities of various plant species. Nelumbo nucifera (lotus) has been shown to efficiently remove heavy metals, including cadmium, from water through rhizofiltration, with an 85% removal of cadmium observed after a seven-day incubation period. wikipedia.org Indian mustard (Brassica juncea) and sunflower (Helianthus annuus) are also considered favorable plants for rhizofiltration, with Brassica species effectively remediating a range of heavy metals including cadmium. nih.gov
Rhizofiltration Research on this compound
| Plant Species | Key Findings | Reference |
|---|---|---|
| Typha angustifolia | Showed high potential for rhizofiltration of cadmium in a hydroponic system, with high accumulation in the roots. | researchgate.net |
| Nelumbo nucifera (Lotus) | Demonstrated efficient removal of cadmium from water, with 85% removal after a seven-day incubation period. | wikipedia.org |
| Indian Mustard (Brassica juncea) | Identified as a favorable plant for rhizofiltration, effectively remediating cadmium among other heavy metals. | nih.gov |
| Sunflower (Helianthus annuus) | Recognized as a suitable plant for rhizofiltration. | nih.gov |
| Limnicharis flava | Reported to have the potential for cadmium phytofiltration. | mdpi.com |
| Arundo donax | Mentioned as a plant with the potential to be used in phytofiltration of cadmium. | mdpi.com |
Microbial Remediation Mechanisms
Microbial remediation is an emerging and promising technology that utilizes microorganisms to transform toxic cadmium into less hazardous forms. nih.gov This cost-effective and environmentally sustainable approach leverages the natural metabolic processes of microbes, such as bacteria and fungi, which have developed sophisticated mechanisms to withstand high concentrations of cadmium. nih.govmdpi.com These mechanisms include biosorption, bioaccumulation, metal ion sequestration, efflux pumps, and enzymatic detoxification. nih.gov The interaction between microbes and cadmium ions can involve binding them to the cell surface, transporting them into the cell, or precipitating them through the production of anions like sulfide (B99878) or carbonate. nih.gov Unlike conventional physico-chemical methods such as reverse osmosis or ion exchange, which can be costly and inefficient, bioremediation offers a more effective and eco-friendly solution to cadmium contamination. nih.govmdpi.com
Biosorption and bioaccumulation are key processes in the microbial remediation of cadmium. Biosorption is a passive, metabolism-independent process where cadmium ions bind to the surface of microbial biomass (both living and dead). nih.govresearchgate.net This process is influenced by factors such as pH, temperature, and the surface characteristics of the microbe. rsc.orgresearchgate.net The cell walls of bacteria and fungi are rich in functional groups like carboxyl, hydroxyl, and amido groups, which can effectively bind to positively charged cadmium ions. mdpi.comrsc.org
Bioaccumulation, in contrast, is an active, metabolism-dependent process that occurs in living cells. nih.govresearchgate.net It involves the transport of cadmium ions across the cell membrane and their subsequent accumulation within the cytoplasm. mdpi.comresearchgate.net This process is driven by the cell's metabolic activities. researchgate.net Both prokaryotic and eukaryotic microbes can bind cadmium ions on their cell surface and transport them intracellularly. nih.gov Research has shown that various microbial species exhibit significant potential for cadmium removal through these mechanisms. For instance, the bacterium Bacillus sp. isolated from fireworks industry soil was found to remove 90% of cadmium (II) ions in a laboratory setting. researchgate.net Similarly, the halophilic bacterium strain Halomonas BVR1 demonstrated a cadmium adsorption capacity of 23.88 mg/g. nih.gov
Table 1: Cadmium Removal Efficiency by Various Microorganisms
| Microorganism | Removal Mechanism | Cadmium Removal/Adsorption Capacity | Source |
|---|---|---|---|
| Bacillus sp. | Biosorption | 90% removal | researchgate.net |
| Halomonas BVR1 | Adsorption | 23.88 mg/g | nih.gov |
| Enterococcus kobei | Sequestration | 75.3% after 48h | frontiersin.org |
| Klebsiella pneumoniae | Sequestration | 75.2% after 48h | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Microorganisms have evolved intricate systems to manage intracellular cadmium concentrations, primarily through sequestration and efflux pumps. nih.govfrontiersin.org
Sequestration: This mechanism involves the binding of cadmium ions to intracellular molecules, effectively neutralizing their toxicity. researchgate.net Microorganisms produce metal-binding proteins and peptides, such as metallothioneins and phytochelatins, which have a high affinity for heavy metal ions. frontiersin.orgresearchgate.net These molecules chelate cadmium, preventing it from interacting with and damaging essential cellular components. researchgate.net For example, some bacteria produce bacterial metallothionein (BmtA) to decrease the toxic effects of cadmium. nih.gov In eukaryotic microbes, binding with polythiols is a primary mechanism for detoxifying cadmium. nih.gov
Efflux Pumps: Efflux pumps are membrane proteins that actively transport toxic substances, including cadmium ions, out of the microbial cell. nih.govresearchgate.net This energy-dependent process is a crucial defense mechanism against heavy metal stress. nih.gov Several families of membrane proteins have been identified as cadmium efflux pumps, including:
P-type ATPases: These pumps use the energy from ATP hydrolysis to transport cations like Cd²⁺ across the cell membrane, from the cytoplasm to the periplasm. researchgate.netnih.govresearchgate.net The CadA system is a well-characterized P-type ATPase that confers resistance to cadmium and zinc. nih.govresearchgate.net
Resistance-Nodulation-Division (RND) Superfamily: These pumps form complexes that span the inner membrane, periplasm, and outer membrane of Gram-negative bacteria, allowing them to expel cadmium directly from the cytoplasm or periplasm to the external environment. nih.govresearchgate.netoup.com The CzcCBA system in Ralstonia metallidurans is a well-studied RND pump that provides resistance to cobalt, zinc, and cadmium. researchgate.netoup.com
Cation Diffusion Facilitator (CDF) Family: These proteins act as chemiosmotic antiporters, translocating cadmium from the cytoplasm to the periplasm. researchgate.netresearchgate.net
These efflux systems are often encoded by genes located on plasmids, allowing for their transfer between bacteria and contributing to the spread of heavy metal resistance. nih.gov
Cadmium exposure can induce significant oxidative stress in microorganisms by promoting the generation of reactive oxygen species (ROS). researchgate.netmdpi.com These ROS can damage vital cellular components like DNA, proteins, and lipids. nih.govmdpi.com To counteract this, microbes have developed enzymatic detoxification pathways. microbiologyjournal.org Key antioxidant enzymes involved in this defense include:
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govmdpi.com
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more damaging hydroxyl radicals. nih.govmdpi.com
Glutathione Reductase: This enzyme is crucial for maintaining a reduced pool of glutathione (GSH), a major cellular antioxidant that plays a vital role in detoxifying ROS and chelating cadmium ions. nih.govrsc.org
By neutralizing ROS, these enzymes help mitigate the cellular damage caused by cadmium-induced oxidative stress, allowing the microorganisms to survive in contaminated environments. nih.govmdpi.com
Genetic engineering offers a powerful approach to improve the natural capabilities of microorganisms for cadmium remediation. mdpi.com By modifying existing gene sequences or introducing new genes, scientists can create microbes with enhanced abilities to tolerate, accumulate, or detoxify cadmium. mdpi.comneptjournal.com This strategy aims to make bioremediation more efficient and targeted. researchgate.net
Key approaches in genetic engineering for cadmium remediation include:
Introducing Metal-Uptake-Related Genes: Inserting genes that code for metal-binding proteins or transporters into bacteria or plants can increase their capacity for bioaccumulation. mdpi.com
Altering Metabolic Pathways: Modifying metabolic pathways can enhance the production of chelating agents or enzymes involved in detoxification. mdpi.com
Engineering Rhizosphere Microbiomes: Applying genetically modified bacteria to the soil around plant roots (the rhizosphere) can enhance phytoremediation. nih.gov These microbes can increase the bioavailability of cadmium for plant uptake or help immobilize the metal in the soil, while also promoting plant growth. neptjournal.comnih.gov
While promising, the application of genetically modified microorganisms in the field requires careful consideration of ecological impacts and regulatory oversight. nih.gov
Other Innovative Remediation Technologies
Electrokinetic remediation is a technology used to remove heavy metals, including cadmium, from contaminated soils, sludges, and sediments. taylorfrancis.comtuiasi.ro The process involves applying a low-intensity direct electric current across electrodes placed in the contaminated soil mass. scispace.commdpi.com This electric field induces the movement of contaminants through several transport mechanisms:
Electromigration: The movement of charged ions (like Cd²⁺) towards the oppositely charged electrode.
Electro-osmosis: The movement of pore water, which carries dissolved contaminants with it.
The process typically results in an acidic front moving from the anode to the cathode, which can increase the solubility and mobility of cadmium. scispace.com The mobilized cadmium is then collected at the electrode wells for removal. taylorfrancis.com The efficiency of electrokinetic remediation can be enhanced by adding facilitating agents, such as organic acids (e.g., citric acid) or chelators (e.g., EDTA), to the processing fluid to improve the dissolution and transport of metals. mdpi.com
Research has demonstrated the viability of this technique. A study on artificially contaminated clay soil showed cadmium removal efficiencies ranging from 18.16% to 76.2% depending on the distance from the anode. scispace.com Another field study on clay loam soil reported maximum removal efficiencies of 20.3% to 24.2% at different soil depths after six days of applying an electric current. tuiasi.ro
Table 2: Efficiency of Electrokinetic Remediation of Cadmium-Contaminated Soil
| Soil Type | Initial Cd Concentration | Treatment Conditions | Removal Efficiency | Source |
|---|---|---|---|---|
| Clay Soil | 38.45 mg/kg | 2 days, H₂SO₄ electrolyte | 76.2% (at 3cm from anode) | scispace.com |
| Clay Loam Soil | 17.7 - 24.6 mg/kg | 6 days, 1 V/cm | 20.3% - 24.2% | tuiasi.ro |
| Agricultural Soil | - | 0.5 M Citric Acid as catholyte | 78.7% | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Membrane Filtration (e.g., Nanofiltration, Reverse Osmosis, Emulsion Liquid Membrane)
Membrane filtration technologies are increasingly utilized for the effective removal of heavy metal ions, including cadmium, from aqueous solutions. These processes are valued for their high efficiency and potential for water recovery. researchgate.net
Nanofiltration (NF) has demonstrated effectiveness in removing cadmium ions from water. mdpi.com For instance, thin-film composite (TFC) polyamide (PA) membranes have shown this compound (Cd²⁺) rejection rates of up to 82.69% from a 5 ppm initial concentration. mdpi.com Other studies using commercial TFC-NF membranes have successfully removed Cd²⁺ from both aqueous solutions and industrial effluents. mdpi.comresearchgate.net The efficiency of nanofiltration is influenced by factors such as the pH of the feed solution, transmembrane pressure, feed concentration, and ionic strength. mdpi.com Cellulose acetate (CA) nanofiltration membranes, for example, have achieved cadmium rejection rates of up to 98%. mdpi.com The primary mechanism for ion removal in nanofiltration is often a combination of size exclusion and Donnan exclusion. mdpi.com
Reverse Osmosis (RO) is a highly effective method for removing a wide range of contaminants, including cadmium. researchgate.netmdpi.com RO systems employ a semipermeable membrane with extremely small pores that can effectively block the passage of cadmium ions, resulting in purified water. researchgate.netrasayanjournal.co.in The effectiveness of RO in cadmium removal can be quite high, with some systems capable of removing up to 99% of cadmium from drinking water. mdpi.combohrium.com Studies have shown that under specific conditions of temperature, pressure, and pH, reverse osmosis can achieve a cadmium removal efficiency of over 98%. rasayanjournal.co.in
Emulsion Liquid Membrane (ELM) technology has also proven to be a feasible and highly efficient method for this compound extraction from aqueous solutions. nih.gov This technique involves a liquid membrane that separates an internal stripping phase from an external feed phase. The membrane phase typically consists of a carrier, a surfactant, and a diluent. nih.gov Research has shown that with an optimized formulation, such as using Aliquat 336 as a carrier and Span 80 as a surfactant dissolved in corn oil, it is possible to remove over 98% of cadmium ions. nih.govnih.gov Another study using trioctylamine (TOA) as a carrier in kerosene also achieved a removal efficiency of over 98%. The efficiency of the ELM process is dependent on various parameters, including the concentrations of the carrier and surfactant, the volume ratio of the emulsion to the feed phase, and the pH of the feed solution. nih.gov
| Technology | Membrane/System Type | Removal Efficiency (%) | Key Operating Conditions | Reference |
|---|---|---|---|---|
| Nanofiltration | Cellulose Acetate (CA) | Up to 98% | pH, transmembrane pressure, feed concentration | mdpi.com |
| Reverse Osmosis | Semipermeable membrane | Up to 99% | Temperature: 20°C, Pressure: 350 Kpa, pH: ~6.8 | mdpi.comrasayanjournal.co.in |
| Emulsion Liquid Membrane | Aliquat 336 (carrier), Span 80 (surfactant) | 98.15% | 3 wt.% Aliquat 336, 3 wt.% Span 80 | nih.gov |
| Emulsion Liquid Membrane | Trioctylamine (TOA) (carrier) | >98% | 4 wt.% TOA, 4 wt.% Span 80, pH 1.53 | nih.gov |
Chemical Precipitation and Coagulation
Chemical precipitation is a widely used and effective method for removing heavy metals like cadmium from industrial wastewater. This process involves the addition of chemical agents (precipitants) to convert dissolved cadmium ions into insoluble solid precipitates, which can then be separated from the water.
Commonly used precipitants for cadmium removal include calcium oxide (CaO), sodium hydroxide (NaOH), and calcium hydroxide (Ca(OH)₂). Studies on industrial smelting wastewater have shown that these precipitants can achieve very high cadmium removal rates, often exceeding 99.9%. For example, dosages of 3.75 g/L of CaO, 3.50 g/L of NaOH, and 3.75 g/L of Ca(OH)₂ have proven effective. The choice of precipitant can also affect the process under different physical conditions; for instance, NaOH maintains high removal efficiency even at low agitation intensities.
The pH of the solution is a critical parameter in the precipitation process. The removal of cadmium generally increases with a higher pH. For cadmium, hydrolysis becomes significant at a pH above 7, and the formation of cadmium hydroxide (Cd(OH)₂) precipitates is favored in alkaline conditions, typically in the pH range of 8 to 10 and above.
Coagulation, often used in conjunction with precipitation, involves adding chemicals (coagulants) to destabilize colloidal particles and facilitate their aggregation for easier removal. Alum is a common coagulant, and its effectiveness in removing cadmium can be significantly enhanced by a pretreatment step with ferrate. Research has demonstrated that ferrate pretreatment can increase cadmium removal by alum coagulation by 2- to 12-fold. Another technique, electrocoagulation, which uses an electric current to generate coagulants, has also been shown to be a reliable and efficient method for cadmium removal, with efficiencies greater than 99% achievable under optimal pH and voltage conditions.
| Method | Precipitant/Coagulant | Removal Efficiency (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Chemical Precipitation | CaO | >99.9% | Dosage: 3.75 g/L | |
| Chemical Precipitation | NaOH | >99.9% | Dosage: 3.50 g/L | |
| Chemical Precipitation | Ca(OH)₂ | >99.9% | Dosage: 3.75 g/L | |
| Coagulation (with pretreatment) | Alum with Ferrate pretreatment | 2 to 12-fold increase over alum alone | Ferrate dosage: 1 to 5 mg/L | |
| Electrocoagulation | Iron electrodes | >99% | pH: 10, Voltage: 40V |
Ion Exchange Resins
Ion exchange is a highly effective and common process for the removal of heavy metals, including cadmium, particularly from drinking water and industrial effluents where concentrations may be very low. The process involves a reversible chemical reaction where cadmium ions from a solution are exchanged for similarly charged ions attached to an insoluble solid resin.
Various types of ion-exchange resins are employed for cadmium removal. Strong acid cation exchange resins, such as Amberjet 1200H which has a sulphonate functional group, have been shown to be effective. The sorption capacity of such resins for cadmium can be significant, with studies reporting capacities around 3.0 milliequivalents of Cd²⁺ per gram of resin. The efficiency of cadmium removal by ion exchange is highly dependent on the pH of the solution, with optimal performance typically observed in a pH range of 4 to 7. At pH levels below 2, the adsorption of cadmium is poor.
Other resins investigated for cadmium removal include Dowex 50W, a gel resin with sulfonate groups, which exhibited a sorption of 4.7 meq/g, and Amberlite IR-120, with a reported capacity of 3.3 meq/g. Chelating resins, which form more stable complexes with metal ions, are also used. For instance, a thiourea-based resin like LEWATIT TP 214 is known for its high selectivity for cadmium over other metals such as nickel and cobalt. Similarly, Tulsion® CH-90, a chelating resin, has been proposed for heavy metal removal.
The ion exchange process for cadmium removal generally follows pseudo-second-order kinetics. An important advantage of this technology is the ability to regenerate the resin, typically using an acid like hydrochloric acid (HCl), which allows for the recovery of the concentrated metal and the reuse of the resin.
| Resin Type | Functional Group | Sorption Capacity (meq/g) | Optimal pH Range | Reference |
|---|---|---|---|---|
| Amberjet 1200H | Sulphonate | 3.0 | 4 - 7 | |
| Dowex 50W | Sulfonate | 4.7 | N/A | |
| Amberlite IR-120 | N/A | 3.3 | N/A | |
| LEWATIT TP 214 | Thiourea | N/A (Highly Selective) | N/A |
Soil Stabilization and Immobilization Techniques
In-situ immobilization is a remediation strategy for cadmium-contaminated soils that aims to reduce the mobility and bioavailability of the cadmium ions, thereby minimizing their uptake by plants and their potential to leach into groundwater. This is achieved by adding amendments to the soil that adsorb or precipitate the cadmium.
The combined application of phosphate fertilizers and sepiolite, a fibrous clay mineral, has been shown to be an effective method for immobilizing cadmium in contaminated paddy soils. Phosphate-based amendments can immobilize cadmium through mechanisms like complexation, ion exchange, and precipitation, often forming less soluble cadmium phosphate compounds. nih.gov Sepiolite, with its good adsorption properties, can also effectively bind cadmium ions.
Research has shown that the application of calcium magnesium phosphate fertilizer in conjunction with lime and sepiolite significantly decreases the available cadmium content in the soil and reduces its accumulation in brown rice. One study found that this combination reduced the available cadmium content in the soil by 46.97%. The application of sepiolite alone can decrease cadmium concentrations in rice grain, straw, and roots by 32.66%, 38.89%, and 30.94%, respectively. When phosphate fertilizers like calcium magnesium phosphate (CMP) or calcium superphosphate (SSP) are added with sepiolite, the levels of HCl-extractable and DTPA-extractable cadmium are further reduced.
Calcium-Aluminum Layered Double Hydroxide (CaAl-LDH) has been identified as a highly efficient stabilizer for the in-situ immobilization of cadmium ions in soil. This material exhibits a fast sorption rate and a very high capture capacity for Cd²⁺. The mechanism of immobilization involves the reconstruction of the CaAl-LDH into CdAl-LDH, which effectively stabilizes the cadmium in a highly stable state.
Laboratory studies have reported a capture capacity of 592 mg/g for Cd²⁺ in solution and an immobilization efficiency of up to 96.9% in soil. Large-scale, long-term field applications have confirmed the effectiveness of CaAl-LDH, demonstrating a significant reduction in the cadmium content of wheat grain grown in treated soil. The high sorption capacity is attributed to the isomorphic substitution of Cd²⁺ for Ca²⁺ in the LDH structure.
Hydrochar, a carbonaceous material produced through the hydrothermal carbonization of biomass, is increasingly being investigated as a soil amendment for immobilizing heavy metals. The surface of hydrochar contains various oxygen-containing functional groups that can adsorb cadmium ions through complexation reactions.
Modifying hydrochar can enhance its effectiveness. For example, a composite material developed by modifying hydrochar with iron, phosphorus, and sulfur has shown remarkable efficacy in immobilizing cadmium, lead, and arsenic in contaminated soils. One study found that an iron-phosphorus-thiol-modified hydrochar achieved a stabilization rate of 67.68% for cadmium. Another approach involves CaO-modified hydrochar, which has been shown to reduce the bioavailability of soil cadmium by altering soil properties and promoting beneficial microbial metabolisms. The addition of sewage sludge hydrochar has been reported to decrease the bioavailability of cadmium in soil by 15.4%.
| Technique | Amendment | Immobilization Efficiency / Reduction | Mechanism | Reference |
|---|---|---|---|---|
| Co-application | Calcium Magnesium Phosphate + Lime + Sepiolite | 46.97% reduction in available soil Cd | Precipitation (Cadmium Phosphate), Adsorption | |
| LDH Immobilization | CaAl-Layered Double Hydroxide (CaAl-LDH) | Up to 96.9% in soil | Isomorphic Substitution (forms CdAl-LDH) | |
| Hydrochar Treatment | Iron-Phosphorus-Thiol-modified Hydrochar | 67.68% stabilization rate | Adsorption, Complexation | |
| Hydrochar Treatment | Sewage Sludge Hydrochar | 15.4% reduction in bioavailable Cd | Adsorption |
Hybrid and Integrated Remediation Systems
Hybrid and integrated remediation systems represent an advanced approach to environmental cleanup, combining multiple treatment methods to enhance the efficiency and effectiveness of this compound removal. e3s-conferences.orgirsl.ca These systems are designed to overcome the limitations of single-technology applications by leveraging the synergistic effects of different physical, chemical, and biological processes. irsl.ca The goal is to create a more robust and comprehensive treatment train that can address complex contamination scenarios. e3s-conferences.org
Common strategies involve pairing different remediation techniques, such as combining biological methods with physical or chemical ones. e3s-conferences.org For instance, a system might integrate a technology that immobilizes the this compound with another that extracts it, or use a chemical process to increase the bioavailability of cadmium for subsequent biological treatment.
Detailed Research Findings
Research into hybrid systems has demonstrated significantly improved outcomes for cadmium remediation compared to individual methods.
Phytoremediation and Stabilization
A prominent hybrid approach combines phytoremediation with stabilization techniques. Phytostabilization uses plants to immobilize pollutants, thereby reducing their environmental risks. mdpi.com This process, which involves root adsorption and soil stabilization, effectively lowers the bioavailability and mobility of heavy metals like cadmium. mdpi.com To accelerate this process and reduce the risk of heavy metal dispersal, stabilizing agents are often added to the soil. mdpi.com
One study investigated the combined use of the plant Bidens pilosa with stabilizing agents such as steel slag, pyrolusite, and Ferrous sulfate (B86663) (FeSO4). The results showed that a combination of these stabilizers transformed the more mobile, acid-extractable cadmium into more stable forms, enhancing immobilization and reducing bioavailability. mdpi.com The organic acids released by the plant roots also played a role by forming stable complexes with cadmium through chelation. mdpi.com This integrated approach not only immobilizes the contaminant but also improves soil health by increasing the abundance of heavy-metal-tolerant microbial genera that further reduce cadmium bioavailability through adsorption and bio-enrichment. mdpi.com
| Remediation Method | Material/Plant Used | Cadmium Concentration Reduction in Rhizosphere Soil | Cadmium Concentration Reduction in Non-Rhizosphere Soil |
|---|---|---|---|
| Combined Remediation | Zeolite, Diatomaceous Earth, Sodium Bentonite, Monocalcium Phosphate, Fulvic Acid with Wheat | 27.3% – 31.2% | 34.3% – 54.2% |
Adsorption and Bioremediation
Another effective hybrid system involves the concurrent use of adsorbents and microorganisms. Biochar, a low-cost adsorbent derived from biomass pyrolysis, has a porous structure and surface functional groups that can chemically and physically interact with cadmium ions. iwaponline.com When used alone, it is effective, but when combined with microorganisms like Bacillus subtilis, a synergistic effect is observed. iwaponline.com
In a composite system, the biochar alleviates the stress of cadmium toxicity on the bacteria by adsorbing the ions. This allows the bacteria to maintain their activity and enhance their own absorption of cadmium. iwaponline.com The facilitated uptake of cadmium by the bacteria, in turn, frees up adsorption sites on the biochar, promoting further cadmium removal from the solution. iwaponline.com Research has shown that the cadmium removal efficiency of a combined corn stalk biochar-B. subtilis system is significantly greater than the sum of the removal rates of the individual systems. iwaponline.com
| System | Cadmium Removal Rate |
|---|---|
| Bacillus subtilis alone | 9.1% |
| Corn Stalk Biochar alone | 21.1% |
| Sum of Single Systems | 30.2% |
| Composite System (Biochar + B. subtilis) | 42.2% |
Nanomaterials in Integrated Systems
Nanotechnology offers promising avenues for hybrid remediation. Engineered nanomaterials (NMs) are being introduced as effective and eco-friendly strategies for the immobilization and remediation of cadmium in soil-plant systems. researchgate.net Materials such as nano-montmorillonite have been shown to reduce cadmium bioavailability and its uptake by plants. researchgate.net Sulfidized nano-iron (FeSSi) particles can effectively sorb cadmium from aqueous media, removing over 80% in the first hour of application. nih.gov
V. Advanced Analytical and Detection Methodologies for Cadmium Ion
Electrochemical Sensing Platforms
Electrochemical sensing platforms are widely favored for cadmium ion detection due to their low cost, simplicity, rapid analysis, portability, and high sensitivity and selectivity nih.govresearchgate.net. These platforms often involve the modification of electrode surfaces to enhance their performance.
Voltammetry (e.g., Anodic Stripping Voltammetry, Differential Pulse Anodic Stripping Voltammetry)
Voltammetry is a powerful electroanalytical technique for determining trace amounts of metal ions, including cadmium. The core principle involves two main steps: preconcentration and stripping researchgate.net. During the preconcentration (or deposition) step, cadmium ions from the solution are reduced and deposited onto the working electrode surface, often forming an amalgam with mercury or a film with other metals like bismuth nih.govresearchgate.netresearchgate.net. This step effectively concentrates the analyte, significantly enhancing the sensitivity of the method. Following deposition, the stripping step involves applying a potential ramp to re-oxidize and release the deposited metal back into the solution as ions. The resulting current, which is proportional to the concentration of the analyte, is then measured as a function of potential, producing a voltammogram researchgate.net.
Anodic Stripping Voltammetry (ASV) and Differential Pulse Anodic Stripping Voltammetry (DPASV) are particularly effective for cadmium detection. DPASV, in particular, offers enhanced sensitivity and a lower background current compared to other voltammetric techniques researchgate.net. Various electrode materials and modifications have been explored to optimize cadmium detection using voltammetry.
Table 1: Representative Detection Limits of Voltammetric Sensors for this compound
| Electrode Type / Modification | Voltammetric Technique | Linear Range | Detection Limit (LOD) | Deposition Time | Reference |
| Glassy Carbon Electrode (GCE) | DPASV | 1 – 9 x 10⁻⁵ M | Sensitive measurement | 60-360 s | researchgate.net |
| Silver Electrode | Subtractive ASV (SASV) | Not specified | 1 nM | 90 s | researchgate.net |
| Bismuth Bulk Electrode (BiBE) | ASV | 10–100 μg L⁻¹ | 54 ng L⁻¹ (0.48 nM) | 180 s | nih.gov |
| Amine-functionalized Fe-MOF | ASV | 44 nM–2.22 μM | 0.03 μM (30 nM) | Not specified | acs.org |
| WO₃-nanocrystal-modified carbon electrode | ASV | 1 nM–10,000 nM | Not specified | Not specified | mdpi.com |
| Graphene-Nafion modified bismuth film GCE | DPASV | 1–100 μg L⁻¹ | 0.3 μg L⁻¹ (2.67 nM) | Not specified | electrochemsci.org |
| Multi-walled Carbon Nanotube (MWCNT) tower electrodes | Square-wave ASV | Not specified | 25 nM (as low as 0.5 nM with 10 min deposition) | 120 s (10 min) | researchgate.net |
| Polyacrylic acid/Glassy Carbon Electrode (PAA/GCE) | DPASV | Not specified | 1.9 nM | 300 s | gssrr.org |
| Sodium aluminate nanostructures modified sensor | DPV | 0.02–900.00 μM | 1.10 nM | Not specified | bohrium.com |
Research has shown that anodic stripping voltammetry using nanostructured magnesium–aluminum layered double hydroxides offers high selectivity and sensitivity for this compound detection with minimal modification requirements acs.org. A glassy carbon electrode modified with gold nanoparticles (AuNPs), l-cysteine, and reduced graphene oxide demonstrated excellent performance for Cd(II) detection using square-wave voltammetry nih.gov.
Quartz Crystal Microbalance (QCM) Sensors
Quartz Crystal Microbalance (QCM) sensors are a promising technique for detecting and monitoring cadmium ions, leveraging the piezoelectric properties of quartz crystals ekb.eg. When an alternating electric field is applied, the crystal oscillates at a characteristic resonant frequency ekb.eg. The fundamental principle of QCM sensing is that the adsorption of target analytes onto the crystal's surface alters its mass, resulting in a measurable shift in the resonant frequency ekb.egmdpi.com. This frequency change is directly proportional to the mass added or removed from the crystal surface, making QCM a sensitive gravimetric sensor mdpi.comnih.gov.
QCM sensors offer several advantages, including cost-effectiveness, high sensitivity, rapid response time, and the potential for miniaturization, enabling real-time operation and integration into portable devices ekb.egmdpi.commdpi.comresearchgate.net. Functionalizing the crystal's surface with tailored nanoparticles or nanocomposites can enhance the selectivity and sensitivity towards specific heavy metal ions like cadmium ekb.eg.
For instance, Cuprospinel nanoparticles have been evaluated as a nanosensor material for detecting low concentrations of Cd(II) ions in aqueous solutions using the QCM technique, achieving detection of concentrations as low as 3.6 ng/L mdpi.com. Another study reported a piezoelectric sensor utilizing a nanocomposite of single-walled carbon nanotubes and beeswax deposited on a QCM-based sensor, demonstrating a stable linear response and a lowest detectable concentration of 5.2 ppb (46.3 nM) for this compound in water researchgate.net. Polymer-modified gold electrodes on QCM resonators have also been developed, capable of selectively adsorbing cadmium from solutions over a wide concentration range (0.01 to 1000 ppm) through complexation with functional groups in the polymers nih.govmdpi.comresearchgate.net. A nano-mixed ligand copper complex sensor based on QCM exhibited a swift response time of approximately 2 minutes for this compound detection ekb.eg.
Modified Electrodes and Nanomaterial-based Sensors
The modification of electrode surfaces with various materials, particularly nanomaterials, is a key strategy to enhance the performance of electrochemical sensors for this compound detection. These modifications aim to improve conductivity, selectivity, sensitivity, stability, and surface area mdpi.comacs.org. Nanomaterials, such as graphene, carbon nanotubes (CNTs), graphene oxide (GO), and various metal nanoparticles, offer unique properties like high surface area, excellent electrical conductivity, and distinctive catalytic properties, which significantly improve electrochemical performance nih.govacs.orgmdpi.commdpi.com.
Table 2: Examples of Modified Electrodes and Nanomaterial-based Sensors for this compound Detection
| Electrode Modification / Nanomaterial | Technique | Detection Limit (LOD) | Linear Range | Reference |
| DNA-based (ethyl green + MWCNTs) | Electrochemical | 2 nM | Not specified | acs.org |
| β-cyclodextrin functionalized Au NPs | Electrochemical | Not specified | Not specified | acs.org |
| Nanostructured Mg-Al layered double hydroxides | ASV | Highly sensitive | Not specified | acs.org |
| AuNPs, L-cysteine, reduced graphene oxide modified GCE | Square-wave voltammetry | Best performance | Not specified | nih.gov |
| Superparamagnetic Fe₃O₄@EDTA | Not specified | Not specified | Not specified | nih.gov |
| WO₃-nanocrystal-modified electrodes | ASV | Lower LOD than others | 1 nM–10,000 nM | mdpi.com |
| Sodium aluminate nanostructures | DPV | 1.10 nM | 0.02–900.00 μM | bohrium.com |
| Ion-imprinted PEDOT on Screen-Printed Pt Electrode (IIP-PEDOT/SPPtE) | Square Wave Voltammetry | 0.07 μg/L (0.62 nM) | 0.5–75 μg/L | bohrium.com |
| Multi-walled carbon nanotube (MWCNT) tower electrodes | Square-wave ASV | 25 nM (as low as 0.5 nM) | Not specified | researchgate.net |
| CS/AuNPs/GR nanocomposites | Electrochemical | 1.62 × 10⁻⁴ μM (0.162 nM) | 0.1–0.9 μM | mdpi.com |
| NH₂/SnO₂-RTIL nanocomposite | Electrochemical | 0.0043 μM (4.3 nM) | Not specified | mdpi.com |
| Amino-functionalized UiO-66 (UiO-66-NH₂) and 3D graphene oxide (3DGO) | Not specified | Not specified | Not specified | mdpi.com |
| Nafion/100 × SnNP WPVP/ITO electrode | Square Wave ASV | 1.44 ppb (12.8 nM) | 10–100 ppb | colab.ws |
| Orange peel activated carbon (ACOP) and MWCNTs composite CPE | Electrochemical | High sensitivity | Not specified | acs.org |
| Carbon nanofibers (CNF) modified with Fe₃O₄ nanoparticles (SPE/Fe₃O₄-CNF) | Electrochemical | 0.0615 μM (61.5 nM) | Extended linearity | researchgate.net |
Other examples include:
An electrochemical sensor based on graphene sheets (GS)-Nafion-gold nanoparticles (Au) nanocomposite film modified screen-printed carbon electrodes (SPCEs│GS-Nafion/Au) has been fabricated for simultaneous determination of trace lead and cadmium ions in water by differential pulse stripping voltammetry bohrium.com.
Ion-imprinted polymers (IIPs) based on nanomaterials have emerged as excellent technologies for heavy metal ion detection due to their good selectivity, fast detection speed, low cost, and portability. For instance, an ultrasensitive electrochemical platform based on imprinted CS/AuNPs/GR nanocomposites was developed for trace monitoring of Cd(II) ions in drinking water and milk samples mdpi.com.
Tin nanoparticles (SnNPs) have been synthesized to modify electrode surfaces on indium tin oxide (ITO) electrodes for heavy metal detection, showing high selectivity towards Cd(II) and Pb(II) ions colab.ws.
Screen-Printed Electrodes
Screen-printed electrodes (SPEs) represent a significant advancement in electrochemical sensing, offering numerous advantages for this compound analysis. These include their cost-effectiveness, disposability, flexibility, suitability for mass production, miniaturization, and portability nih.govbohrium.commetrohm.comrsc.orgresearchgate.netpreprints.org. SPEs are particularly well-suited for in-situ and on-site environmental monitoring due to their linear performance, low power requirements, and fast response nih.gov.
SPEs can be easily modified to enhance their performance. Common modifications involve depositing metal films (such as bismuth or mercury) electrochemically onto the working electrode, or incorporating various nanomaterials and chemical modifiers bohrium.commetrohm.comrsc.org.
Table 3: Applications of Screen-Printed Electrodes (SPEs) for this compound Detection
| SPE Type / Modification | Voltammetric Technique | Detection Limit (LOD) | Linear Range | Reproducibility | Reference |
| Carbon SPE modified with ex situ mercury film | ASV | 0.3 μg/L | Not specified | Not specified | metrohm.com |
| Sputtered Bismuth SPE (BispSPE) | DPASV | Better than in-situ/ex-situ BiSPCEs | Not specified | 2.5% for Cd(II) | nih.gov |
| SPE with microwell and thin Hg film | Square Wave ASV | 2 × 10⁻⁹ mol L⁻¹ (0.22 μg/L) | Not specified | Not specified | researchgate.net |
| (BiO)₂CO₃-rGO-Nafion and Fe₃O₄-Au-IL nanocomposites modified SPE | Square Wave ASV | 0.8 μg/L | 0–50 μg/L | 95–101% recovery | frontiersin.org |
| Ion-imprinted PEDOT on screen-printed platinum electrodes (IIP-PEDOT/SPPtE) | Square Wave Voltammetry | 0.07 μg/L (0.62 nM) | 0.5–75 μg/L | Good | bohrium.com |
| SPE/Fe₃O₄-CNF | Electrochemical | 0.0615 μM (61.5 nM) | Extended linearity | Good | researchgate.net |
| SPE/Fe₃O₄-MWCNT | Electrochemical | 0.2719 μM (271.9 nM) | Not specified | Not specified | researchgate.net |
Commercially available sputtered bismuth screen-printed electrodes (BispSPEs) have been successfully applied for the simultaneous determination of Cd(II) and Pb(II) ions in groundwater using DPASV, offering high reproducibility and good trueness nih.gov. SPEs modified with nanocomposites like (BiO)₂CO₃-reduced graphene oxide (rGO)-Nafion and Fe₃O₄ magnetic nanoparticles (Fe₃O₄MNPs) decorated Au nanoparticles (AuNPs)-ionic liquid (IL) have enabled multiplexed ASV detection of heavy metal ions, including Cd(II), with good recovery rates in simulated river water frontiersin.org.
Chromatographic Techniques for Speciation and Quantification
Chromatographic techniques are essential for the precise quantification and, more importantly, the speciation of cadmium ions. Speciation, the determination of the physical and chemical forms of an element, is critical because the toxicity and bioavailability of cadmium can vary significantly depending on its chemical form.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and speciation of cadmium ions and their complexes. HPLC offers high efficiency and resolution, making it suitable for complex matrices nih.gov. It is often coupled with highly sensitive detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), UV-Vis detectors, or fluorescence detectors to achieve low detection limits and specific detection of cadmium-containing species nih.govmdpi.comnih.goviaea.org.
A significant application of HPLC in cadmium analysis is the speciation of cadmium–phytochelatin (B1628973) (Cd-PC) complexes. Phytochelatins are metal-binding peptides produced by plants in response to heavy metal exposure, and their characterization is vital for understanding metal detoxification mechanisms mdpi.com.
Table 4: HPLC Applications for this compound Speciation and Quantification
| HPLC Mode / Column Modifier | Detector | Analyte | Detection Limit (LOD) | Application | Reference |
| Ion-pair Reversed-Phase HPLC (IP-RP-HPLC) | ICP-MS | Cd-PC₂ | 91.8 ng L⁻¹ | Cadmium–phytochelatin speciation in Arabidopsis thaliana | nih.gov |
| Cd-PC₃ | 77.2 ng L⁻¹ | nih.gov | |||
| Cd-PC₄ | 49.2 ng L⁻¹ | nih.gov | |||
| Reversed-Phase HPLC | UV-Vis or Fluorescence (post-column derivatization) | Phytochelatins (after Cd-PC dissociation) | Not specified | Characterization of apo-phytochelatins | nih.gov |
| Ion-interaction Reversed-Phase Liquid Chromatography | Fluorescence | Trace Cadmium | Low μg/L concentrations | Environmental water samples | nih.gov |
| Ion Exchange Chromatography (IEC) | MALDI-TOF MS | Cd-Phytochelatin (PC2) complexes | Not specified | Characterization of in vitro formed complexes | mdpi.com |
| Reversed-Phase HPLC (C18 silica (B1680970) monolithic support with BHBP modifier) | UV-Vis (post-column derivatization) | Cd²⁺ | 0.075 mg/L | Rapid and sequential analysis of toxic metal ions | iaea.org |
For instance, an ion-pair reversed-phase HPLC technique coupled with ICP-MS has been developed for separating and detecting cadmium–phytochelatin species, demonstrating excellent sensitivity with detection limits in the nanogram per liter range for specific Cd-PC complexes nih.gov. Reversed-phase HPLC has also been used with pre-column or post-column derivatization and UV-Vis or fluorescence detection to characterize apo-phytochelatins after cadmium–phytochelatin complex dissociation nih.gov.
Ion-interaction reversed-phase liquid chromatography with fluorescence detection has been successfully employed for the determination of trace cadmium at low microgram per liter concentrations in environmental water samples, utilizing on-column complexation with 8-hydroxyquinoline (B1678124) sulphonate nih.gov. Furthermore, ion-exchange chromatography (IEC) combined with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has proven to be a reliable and fast method for characterizing in vitro formed Cd-phytochelatin (PC2) complexes mdpi.com. A recent RP-HPLC technique using an ion-selective column modifier anchored on C18 silica monolithic supports allowed for the rapid and sequential analysis of toxic metal ions, including Cd²⁺, with a detection limit of 0.075 mg/L iaea.org.
Novel and Rapid Detection Methodologies
Recent advancements have led to the development of highly sensitive, selective, and portable detection systems for cadmium ions, addressing the limitations of conventional techniques. These novel methods offer advantages such as lower detection limits, reduced analysis time, and suitability for field applications.
Colorimetric Detection Systems
Colorimetric detection systems for cadmium ions operate on the principle of a visible color change in the presence of the analyte, enabling rapid and often naked-eye detection uni-freiburg.dewikidata.org. These systems are characterized by their low cost, portability, and ease of use, making them highly suitable for on-demand and in-situ environmental monitoring uni-freiburg.decenmed.com.
One notable example involves the use of L-Cysteine modified gold nanoparticles (AuNPs) in a colorimetric assay for detecting cadmium in milk samples. This method offers a simple and cost-effective alternative to spectroscopy-based techniques, leveraging the strong surface plasmon resonance (SPR) absorptions of AuNPs in the visible range uni-freiburg.de.
Another approach utilizes N-(2-Acetamido)-iminodiacetic acid (ADA) in combination with Victoria blue B (VBB) as a chromogenic unit. This optimized spectrometric method allows for rapid and specific colorimetric detection of cadmium ions. It has demonstrated a detection limit (LOD) of 0.08 μM (0.018 mg/kg) and a linear detection range between 0.1 and 10 μM fishersci.canih.gov. The method's effectiveness has been successfully validated in various agricultural products, including rice, soybean, milk, grape, peach, and cabbage, showing good correlation with ICP-MS results fishersci.canih.gov.
Furthermore, polymer–paper composite chips have been developed for colorimetric detection of cadmium ions. More recently, aggregation-induced emission (AIE) based colorimetric fluorescent sensors have emerged. One such sensor is prepared by mixing orange-emitting glutathione-stabilized gold nanoclusters (AuNCs) with blue-emitting ethylenediamine (B42938) functionalized graphene oxide (EDA-GO), where copper ions (Cu²⁺) are introduced to quench the orange emission. The presence of Cd²⁺ induces the aggregation of Cu²⁺-GSH-AuNCs, leading to the emission of orange fluorescence and a visible color change from blue to red. This system exhibits a detection limit as low as 33.3 nM in solution.
Table 1: Examples of Colorimetric Detection Systems for this compound
| System Components | Detection Principle | Detection Limit (LOD) | Linear Range | Sample Matrix | Reference |
| L-Cysteine modified AuNPs | SPR absorption color change | Not specified | Not specified | Milk | uni-freiburg.de |
| N-(2-Acetamido)-iminodiacetic acid (ADA) + Victoria blue B (VBB) | Spectrometric color change | 0.08 µM (0.018 mg/kg) | 0.1–10 µM | Agricultural products | fishersci.canih.gov |
| AuNCs + EDA-GO + Cu²⁺ (AIE-based) | Fluorescence color change (blue to red) | 33.3 nM | Not specified | Solution |
Fluorescent Sensors
Fluorescent sensors represent a powerful tool for this compound detection, offering high sensitivity, selectivity, low detection limits, and the capability for bioimaging nih.gov. These sensors typically involve a fluorophore that undergoes a change in its fluorescence intensity or emission wavelength upon binding with cadmium ions nih.gov.
A comprehensive review of 98 cadmium fluorescent sensors reported between 2017 and 2021 highlights the diverse range of fluorophores and recognition modes employed in their design. For instance, one sensor (Sensor 88) demonstrates high selectivity and anti-interference capabilities, with an extremely low cytotoxicity and a detection limit of 15.0 nM. Another probe (Probe 13) shows a red shift in its maximum fluorescence emission from 465 nm to 490 nm and a 33% quenching of fluorescence intensity upon Cd²⁺ addition. This probe exhibits a complexation constant of 2.23 × 10⁴ M⁻¹ and a detection limit of 0.26 mM for Cd²⁺, with stronger selectivity and sensitivity for Cd²⁺ compared to Ag⁺.
A novel optical chemosensor, CM1 (2,6-di((E)-benzylidene)-4-methylcyclohexan-1-one), has been designed as a water-soluble "turn-on" fluorescent sensor for selective Cd²⁺ detection in aqueous media. CM1 shows a fast response, high sensitivity (LOD of 19.25 nM), and excellent selectivity even in the presence of other metal ions. The sensor's reusability has been demonstrated, allowing for consistent detection up to five times with the addition of EDTA solution to release Cd²⁺ nih.gov. Efforts have also focused on developing organic molecular frameworks and nanoparticle-based systems as fluorescent sensors for cadmium ions.
Table 2: Characteristics of Selected Fluorescent Sensors for this compound
| Sensor Type/Name | Recognition Mechanism | Fluorescence Change | Detection Limit (LOD) | Selectivity/Reusability | Reference |
| Sensor 88 | Not specified (classified by fluorophore) | Not specified (fluorescence quenched by Cd²⁺) | 15.0 nM | High selectivity, low cytotoxicity | |
| Probe 13 | Complexation | Red shift (465 nm to 490 nm), 33% quenching | 0.26 mM | Stronger for Cd²⁺ vs Ag⁺ | |
| Sensor CM1 | Turn-on chemosensor, competitive binding | Significant change in emission spectrum (turn-on) | 19.25 nM | Excellent selectivity, reusable (5 times) | nih.gov |
Paper Strip Detection Methods
Paper strip detection methods offer a highly practical solution for rapid, on-site, and instrument-free analysis of cadmium ions, making them ideal for large-scale sample screening fishersci.canih.gov. Their simplicity, portability, and low cost are significant advantages over traditional laboratory-based techniques fishersci.ca.
An inexpensive paper strip method, based on the N-(2-Acetamido)-iminodiacetic acid (ADA) and Victoria blue B (VBB) chromogenic system, has been developed for this compound detection. This method allows for visual detection of cadmium with a limit of 0.2 μM and a detection time of less than 1 minute. It has been successfully applied to assess cadmium content in various agricultural products, demonstrating its viability for field use fishersci.canih.gov.
Beyond colorimetric approaches, paper-based microfluidic devices (µPADs) have been explored. These devices can integrate filter paper strips with screen-printed carbon electrodes (SPCEs) for electrochemical detection. Using square wave anodic stripping voltammetry (SWASV), such devices can achieve trace detection of cadmium with a limit of detection of 2.3 ppb.
Furthermore, fluorescent paper strips integrated with smartphone platforms have been designed for quantitative and visual detection of Cd²⁺. These strips, utilizing an AIE-based colorimetric fluorescent sensor, can sensitively detect Cd²⁺ with a limit of detection of 0.1 µM in rice samples, showcasing their potential for real-time food safety monitoring. Paper-strip ion-selective electrodes (ISEs) have also been developed, achieving groundbreaking detection limits as low as 1.2 nM for cadmium ions, alongside high selectivity and reproducibility.
Table 3: Paper Strip Detection Methods for this compound
| Method Type/Components | Detection Principle | Detection Limit (LOD) | Detection Time | Application/Features | Reference |
| ADA + VBB Paper Strips | Visual color change | 0.2 µM (visual) | < 1 min | On-site detection in agricultural products | fishersci.canih.gov |
| µPADs with SPCEs (SWASV) | Electrochemical (stripping voltammetry) | 2.3 ppb | Not specified | Trace detection in aqueous solutions, portable | |
| Fluorescent Paper Strips + Smartphone (AIE-based) | Fluorescent color change (visual/quantitative) | 0.1 µM (in rice) | Not specified | Quantitative on-site detection in food samples | |
| Paper-strip Ion-Selective Electrodes (ISEs) | Electrochemical (potentiometric) | 1.2 nM | Not specified | High selectivity and reproducibility |
Sample Preparation and Preconcentration Techniques
The determination of trace levels of cadmium ions in complex matrices such as environmental, biological, and food samples often presents a challenge because their concentrations frequently fall below the detection limits of conventional analytical techniques. To overcome this, sample preparation and preconcentration techniques are indispensable. These methods aim to isolate and concentrate the cadmium ions from the sample matrix, thereby enhancing the sensitivity and accuracy of the subsequent analytical measurement.
Solvent Extraction
Solvent extraction, also known as liquid-liquid extraction (LLE), is a classic and widely applied preconcentration and separation method for trace elements, including cadmium ions. The technique involves the distribution of the metal ion between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase, after the metal ion forms a complex with an organic ligand. This method offers advantages such as simplicity, convenience, and a wide scope of application, often resulting in high enrichment factors due to the ability to use different volumes of aqueous and organic phases.
For instance, cadmium can be extracted as an iodide complex using tributyl phosphate (B84403) (TBP) in benzene (B151609). The extracted cadmium is then converted into a strongly colored complex by treating the organic extract with a 2,2'-dipyridyl-2-quinolylhydrazone (DPQH) solution, allowing for spectrophotometric determination with an absorption maximum at 510 nm and an effective molar absorptivity of 8.94 × 10⁴ L mol⁻¹ cm⁻¹.
Another effective solvent extraction method utilizes 1,5-bis[1-(2-pyridyl)ethylidene] thiocarbonohydrazide (APTH) as an extractant. This method can achieve a quantitative extraction (99-100%) of cadmium ions in a single step, even with an aqueous to organic phase volume ratio of up to 25:1. It boasts a low detection limit of 0.15 ng/mL and a broad linear calibration range from 0.2 to 500 ng/mL. Research also focuses on understanding the coordination chemistry during extraction, such as the formation of [CdCl₂(extractant)₂] complexes when using hydrophobic 2-pyridyl ketoximes as extractants, which facilitates efficient transfer of Cd(II) from the aqueous to the organic phase.
More recently, Air-Agitated Liquid-Liquid Microextraction (AALLME) employing green deep eutectic solvents (DESs) has been explored. A DES synthesized from choline (B1196258) chloride and 2-phenylethanol (B73330) (1:4 molar ratio) was used for cadmium preconcentration, yielding a detection limit of 0.09 ng mL⁻¹ and a preconcentration factor of 133.4.
Table 4: Solvent Extraction Methods for this compound Preconcentration
| Extractant/Solvent System | Extraction Efficiency/Recovery | Detection Limit (LOD) | Preconcentration Factor | Reference |
| TBP in benzene (as iodide complex) | Not specified | Not specified | High enrichment factor | |
| 1,5-bis[1-(2-pyridyl)ethylidene] thiocarbonohydrazide (APTH) | 99-100% (25:1 phase ratio) | 0.15 ng/mL | Up to 25 | |
| 2-pyridyl ketoximes (e.g., phenyl 2-pyridyl ketoxime) | Efficient transfer | Not specified | Not specified | |
| Deep Eutectic Solvent (Choline chloride + 2-phenylethanol) | Not specified | 0.09 ng/mL | 133.4 |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely adopted sample preparation technique based on the partition of analytes between a liquid sample matrix and a solid sorbent material. SPE offers numerous advantages over traditional liquid-liquid extraction, including reduced solvent consumption, lower disposal costs, faster extraction times, high enrichment factors, high recovery rates, and the potential for automation. This technique has been successfully utilized for the separation and sensitive determination of metal ions, particularly in water samples.
Various sorbent materials have been employed for cadmium preconcentration via SPE. Common supports include Amberlite XAD series resins, silica gel, and cellulose, often modified with specific chelating reagents to enhance selectivity and retention of cadmium ions.
An example of SPE application involves the use of Amberlite XAD-16 modified with α-benzoin oxime chelating resin for the determination of cadmium in industrial water samples. This method achieved a preconcentration factor of 36, a detection limit of 5.31 ng mL⁻¹, and a relative standard deviation (RSD) of 3.81% (n=7), demonstrating high efficiency and precision. Another study utilized Amberlite XAD-4 for cadmium preconcentration from water and urine samples, achieving quantitative recovery using 2M HNO₃ as an efficient eluent. This method allowed for accurate measurement of cadmium as low as 40 µg/mL (0.04 ppm) when a large sample volume (500 mL) was applied, resulting in a preconcentration factor of 33.3.
Dispersive micro-solid-phase extraction (D-µ-SPE) represents an advanced SPE variant. A magnetized and sulfide (B99878) functionalized zinc oxide nanocomposite (Fe₃O₄/ZnO@S NC) has been developed for D-µ-SPE of lead and cadmium in water samples. This method achieved a preconcentration factor of 51.5 and a detection limit of 0.4 µg/L for cadmium, highlighting its simplicity, speed, and sensitivity for enriching metal ions from diverse water sources. Ion-imprinted polymers (IIPs) are also gaining traction as highly selective sorbents for SPE, with chitosan-based IIPs showing promise for electrochemical detection of Cd(II) with a detection limit of 0.17 nM.
Table 5: Solid Phase Extraction (SPE) Methods for this compound Preconcentration
| Sorbent Material/Modification | Sample Matrix | Preconcentration Factor | Detection Limit (LOD) | Recovery / RSD (%) | Reference |
| Amberlite XAD-16 modified with α-benzoin oxime | Industrial water samples | 36 | 5.31 ng/mL | 3.81% RSD | |
| Amberlite XAD-4 | Water and urine samples | 33.3 (for 500 mL sample) | 40 µg/mL (0.04 ppm) | Quantitative | |
| Fe₃O₄/ZnO@S NC (D-µ-SPE) | Water samples | 51.5 | 0.4 µg/L | >80% | |
| Chitosan-based Ion-Imprinted Polymers (IIPs) | Not specified (for electrochemical detection) | Not specified | 0.17 nM | Not specified |
Microextraction Techniques
Microextraction techniques represent a significant advancement in sample preparation for the analysis of trace this compound (Cd(II)) due to their efficiency, reduced solvent consumption, and enhanced preconcentration capabilities. These methods aim to extract and concentrate the analyte from complex matrices into a small volume of an extracting phase, thereby improving detection limits and minimizing matrix interferences. Diverse microextraction approaches have been developed and optimized for Cd(II) determination in various environmental and biological samples.
Dispersive Liquid-Liquid Microextraction (DLLME)Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient preconcentration technique that involves the formation of a cloudy solution by rapidly injecting a mixture of a high-density extraction solvent and a disperser solvent into an aqueous sample. This creates a large surface area for analyte transfer. Following extraction, phase separation is typically achieved by centrifugation, and the enriched analyte in the sedimented phase is then analyzed.
Several variations of DLLME have been successfully applied for Cd(II) analysis:
Conventional DLLME: One study utilized DLLME combined with graphite (B72142) furnace atomic absorption spectrometry (GF AAS) for ultra-trace determination of Cd(II) in water samples. Using carbon tetrachloride as the extraction solvent and methanol (B129727) as the disperser solvent, along with ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC) as a chelating agent, an enrichment factor of 125 was achieved from a 5.00 mL sample. The method demonstrated a detection limit of 0.6 ng L⁻¹ and a relative standard deviation (RSD) of 3.5% for 20 ng L⁻¹ Cd(II) nih.gov. Another approach for simultaneous determination of zinc and cadmium ions in water samples employed carbon tetrachloride as the extraction solvent and ethanol (B145695) as the dispersive solvent, achieving detection limits of 0.4 ng mL⁻¹ for Cd(II) with an enrichment factor of 13.4 scielo.br.
In-situ Solvent Formation Microextraction (ISFME): A green ISFME technique, utilizing functionalized ionic liquids (FILs) like 3-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)-1-methylimidazolium bromide, has been developed for sensitive Cd(II) extraction. This method acts as both a complexing agent and extractant, eliminating the need for additional complexing agents. It achieved a detection limit of 0.23 µg L⁻¹, an enrichment factor of 75, and a relative standard deviation of 1.8% for Cd(II) determination in real and saline samples analchemres.org.
Low-Toxic Solvent DLLME: To address environmental concerns, low-toxic solvents have been explored. For instance, 1-bromo-3-methylbutane (B150244) was used as an extraction solvent in a DLLME method combined with inductively coupled plasma-mass spectrometry (ICP-MS) for Cd(II) determination. This method achieved detection limits between 0.042 and 0.53 µg/L and RSDs ranging from 2.12% to 3.42% oup.com.
Solidified Floating Organic Drop Microextraction (SFODME): This variant involves the use of an organic solvent with a melting point near room temperature, which solidifies after extraction, simplifying phase separation. A DLLME-SFOD method for Cd(II) in biological samples reported a detection limit of 2 μg L⁻¹ and a concentration factor of 50 researchgate.net. Another SFODME method for trace Cd(II) in environmental samples, using 1-undecanol (B7770649) as the extraction solvent and neocuproine (B1678164) as the complexing agent, achieved a detection limit of 0.02 µg L⁻¹ and RSDs of 2.9-3.7% core.ac.uk.
Table 1: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) Techniques for this compound
| Technique Type | Extraction Solvent | Disperser Solvent | Chelating Agent/Extractant | Detection Limit | Enrichment Factor | RSD (%) | Sample Type | Reference |
| Conventional DLLME | Carbon tetrachloride | Methanol | APDC | 0.6 ng L⁻¹ | 125 | 3.5 | Water | nih.gov |
| Conventional DLLME | Carbon tetrachloride | Ethanol | Cadmium hydroxide (B78521) formation | 0.4 ng mL⁻¹ | 13.4 | - | Water | scielo.br |
| ISFME | Functionalized Ionic Liquid (3-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)ethyl)-1-methylimidazolium bromide) | - | Functionalized Ionic Liquid | 0.23 µg L⁻¹ | 75 | 1.8 | Real & Saline Water | analchemres.org |
| Low-Toxic DLLME | 1-bromo-3-methylbutane | Acetone | 1-(2-pyridylazo)-2-naphthol (PAN) | 0.042-0.53 µg/L | 34-40 | 2.12-3.42 | Water | oup.com |
| DLLME-SFOD | Decanol | - | Dithizone | 2 μg L⁻¹ | 50 | - | Biological (Urine) | researchgate.net |
| SFODME | 1-undecanol | - | Neocuproine | 0.02 µg L⁻¹ | - | 2.9-3.7 | Environmental | core.ac.uk |
Cloud Point Extraction (CPE)Cloud point extraction (CPE) is a preconcentration method based on the phase separation phenomena of non-ionic surfactants in aqueous solutions above their cloud point temperature. The analyte, often complexed with a hydrophobic ligand, partitions into the surfactant-rich phase, which can then be separated and analyzed. CPE is considered an environmentally friendly technique as it avoids the use of large volumes of toxic organic solventsuobaghdad.edu.iq.
Research findings for Cd(II) using CPE include:
CPE using Triton X-114 as a nonionic surfactant, combined with Victoria blue B (VBB+) and iodide, achieved detection limits of 0.34 µg/L for Cd(II) in nonalcoholic beverages pan.olsztyn.pl.
Another CPE method for Cd(II) in food samples, utilizing Triton X–114 and Sudan III, reported a detection limit of 0.042 ppm uobaghdad.edu.iq.
When coupled with anodic stripping voltammetry (ASV), CPE using Triton X-114 and iodide as an ion-pairing reagent yielded a detection limit of 1.7 nM (0.2 ppb) for Cd(II) with a mercury-coated glassy carbon electrode acs.orgnih.gov. This method demonstrated a 20-fold decrease in the detection limit compared to ASV without CPE acs.org.
CPE for Cd(II) using 2,6-diamino-4-phenyl-1,3,5-triazine and Triton X-114 showed a detection limit of 0.38 µg/L and an RSD of 1.86-3.06% oup.com.
Table 2: Performance of Cloud Point Extraction (CPE) Techniques for this compound
| Technique Type | Surfactant | Chelating Agent/Reagent | Detection Limit | Linear Range | RSD (%) | Sample Type | Reference |
| CPE-Spectrophotometry | Triton X-114 | Victoria blue B (VBB+) + Iodide | 0.34 µg/L | 1.0-30 µg/L | - | Nonalcoholic Beverages | pan.olsztyn.pl |
| CPE-Spectrophotometry | Triton X-114 | Sudan III | 0.042 ppm | 0.25-400 ppm | - | Food Samples | uobaghdad.edu.iq |
| CPE-ASV | Triton X-114 | Iodide + Sulfuric acid | 1.7 nM (0.2 ppb) | 4-44 nM | 5 | Water | acs.orgnih.gov |
| CPE-FAAS | Triton X-114 | 2,6-diamino-4-phenyl-1,3,5-triazine | 0.38 µg/L | - | 1.86-3.06 | Water, Canned Food | oup.com |
Magnetic Solid-Phase Extraction (MSPE)Magnetic solid-phase extraction (MSPE) leverages magnetic nanoparticles (MNPs) as sorbents, offering the advantage of easy separation from the sample matrix using an external magnetic field, thus eliminating the need for centrifugation or filtration. This simplifies the extraction process and reduces analysis time.
Applications of MSPE for Cd(II) include:
A magnetized and sulfide functionalized zinc oxide nanocomposite (Fe3O4/ZnO@S NC) was developed for dispersive micro-solid-phase extraction (D-µ-SPE) of Cd(II). This method achieved a preconcentration factor of 51.5 and a detection limit of 0.4 µg/L, with recovery values greater than 80% bohrium.com.
Ionic liquid-modified magnetic nanoparticles (Fe3O4/[DABCO-PDO]Cl NPs) were used for MSPE of Cd(II) in milk samples, yielding a detection limit of 0.07 µg L⁻¹ and RSDs below 2.12% jmcs.org.mx.
A novel magnetic ion-imprinted polymer–metal organic framework (Fe3O4@ZIF-8@IIP) nanocomposite was developed for selective extraction of Cd(II) from dairy samples. Under optimal conditions, the detection limit was 0.09 µg L⁻¹, and RSD values were less than 3.1% rsc.org.
Iron magnetite nanoparticles modified by sodium dodecyl sulfate (B86663) (SDS) and 2-mercaptobenzothiazole (B37678) (MBT) were used for solid phase extraction of Cd(II) ions. This method showed a detection limit of 0.009 µg L⁻¹ and an RSD of 2.2% iwaponline.com.
A vortex-assisted dispersive solid phase microextraction (DSPME) using ZIF-8 as an adsorbent for Cd(II) ions in environmental samples achieved a detection limit of 0.27 µg L⁻¹ and RSDs less than 1.0% tandfonline.com.
Table 3: Performance of Magnetic Solid-Phase Extraction (MSPE) Techniques for this compound
| Technique Type | Sorbent Material | Detection Limit | Preconcentration Factor | RSD (%) | Sample Type | Reference |
| D-µ-SPE | Fe3O4/ZnO@S nanocomposite | 0.4 µg/L | 51.5 | <10 | Water | bohrium.com |
| MSPE | Fe3O4/[DABCO-PDO]Cl NPs | 0.07 µg L⁻¹ | 67 | <2.12 | Milk | jmcs.org.mx |
| MSPE | Fe3O4@ZIF-8@IIP nanocomposite | 0.09 µg L⁻¹ | - | <3.1 | Dairy Products | rsc.org |
| SPE (Magnetic) | MBT-SDS-MNPs | 0.009 µg L⁻¹ | 80 | 2.2 | Water, Food | iwaponline.com |
| DSPME (Vortex-assisted) | ZIF-8 | 0.27 µg L⁻¹ | 33.33 | <1.0 | Environmental (Soil, Juice, Water) | tandfonline.com |
Switchable Solvent-Based Liquid Phase Microextraction (SS-LPME)Switchable solvent-based liquid phase microextraction (SS-LPME) utilizes solvents that can reversibly switch their polarity or phase behavior in response to external stimuli (e.g., CO2, pH changes). This allows for easy dispersion and collection of the extraction phase.
One SS-LPME method for Cd(II) in baby food samples used protonated triethylamine (B128534) bicarbonate as the switchable solvent and 2,9-dimethyl-1,10-phenanthroline (neocuproine) as the complexing agent. It achieved a detection limit of 0.02 µg L⁻¹ and an enrichment factor of 54.2, with an RSD of 3.1% researchgate.net.
Another SS-LPME method for environmental water samples, employing N,N-dimethyl-n-octylamine as the switchable polarity solvent and 2-(5-bromo-2-pyridylazo)-5-(diethylamino) phenol (B47542) as the complexing agent, reported a detection limit of 0.89 µg/L and an enrichment factor of 150 oup.com.
Table 4: Performance of Switchable Solvent-Based Liquid Phase Microextraction (SS-LPME) for this compound
| Technique Type | Switchable Solvent | Chelating Agent | Detection Limit | Enrichment Factor | RSD (%) | Sample Type | Reference |
| SS-LPME | Protonated triethylamine bicarbonate | Neocuproine | 0.02 µg L⁻¹ | 54.2 | 3.1 | Baby Food | researchgate.net |
| SS-LPME | N,N-dimethyl-n-octylamine | 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol | 0.89 µg/L | 150 | 3.2 | Environmental Water | oup.com |
These microextraction techniques, through their varied mechanisms and optimized conditions, significantly enhance the analytical capabilities for detecting trace levels of this compound in diverse matrices, offering improved sensitivity, precision, and often, environmental friendliness.
Vi. Computational and Theoretical Studies of Cadmium Ion
Molecular Dynamics Simulations of Cadmium Ion Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For cadmium ions, MD simulations have been instrumental in characterizing their behavior in aqueous solutions, revealing details about the structure and dynamics of their local environment researchgate.net. These simulations model the interactions between the this compound and surrounding water molecules, often using potentials like the Lennard-Jones 12-6 potential to describe forces between particles lammpstube.com. By simulating systems containing a single this compound within a box of numerous water molecules, researchers can observe the formation of hydration shells and the dynamic properties of the solution researchgate.netlammpstube.com.
Simulations lasting for extended periods, such as 100 nanoseconds, have provided a detailed view of the this compound's first coordination shell, highlighting its flexible nature acs.org. Such studies are crucial for understanding the fundamental behavior of the ion in solution, which underpins its interaction with more complex ligands and biological molecules. The accuracy of these simulations is often validated by comparing computed properties, like ion-water distances and coordination numbers, with experimental data from techniques such as X-ray liquid scattering acs.org.
The arrangement of water molecules immediately surrounding a this compound is known as its hydration shell. MD simulations have shown that this first shell is highly dynamic and flexible acs.org. The number of water molecules directly coordinated to the this compound can fluctuate, with studies indicating a transition between six- and seven-coordinate (hexa- and heptahydrated) complexes acs.org. The inclusion of three-body correction in simulations has been found to be important for accurately describing the hydration structure, which is predominantly found to be 6-fold coordinated researchgate.net.
The process by which a water molecule in the first hydration shell is replaced by a molecule from the bulk solvent is known as water exchange. For the this compound, this process is crucial for its ability to bind to other ligands. Umbrella-sampling MD simulations have been used to investigate the mechanism of this exchange researchgate.net. These studies suggest that the water exchange reaction for Cd²⁺ proceeds through an associative mechanism, where an incoming water molecule enters the first coordination shell before another one departs acs.orgresearchgate.net. This contrasts with a dissociative mechanism, where a water molecule leaves before a new one enters researchgate.net. The persistence of this first coordination shell is indicated by a lower self-diffusion coefficient for Cd²⁺ compared to other ions like Pb²⁺, which is confirmed by calculations of the mean residence time of water molecules in the shell acs.org.
| Property | Simulated Value | Simulation Method/Potential | Source |
|---|---|---|---|
| Coordination Number (Nc) | 7.4 | MD with Lennard-Jones 12-6 Potential | researchgate.net |
| Coordination State | Transitions between 6 and 7 | 100 ns MD Simulation | acs.org |
| Water Exchange Mechanism | Associative | Umbrella-Sampling MD | acs.orgresearchgate.net |
| Solvation Energy | -373.4 kcal/mol | MD Simulation | researchgate.net |
Quantum Mechanical and Ab Initio Calculations
Quantum mechanical (QM) and ab initio methods provide a more fundamental description of electronic structure and bonding in this compound systems. These calculations solve the Schrödinger equation (or a relativistic equivalent) to determine the energy and wavefunction of the system rsc.org. Methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to model cadmium-containing complexes, providing accurate geometries and binding energies rsc.orgmdpi.com. Ab initio calculations have been successfully applied to study cadmium in various states, from isolated atoms and small clusters to its properties in bulk metals rsc.orgarxiv.orgukm.my. These methods are essential for understanding the intrinsic properties of this compound interactions, which serve as a foundation for developing more efficient classical models used in large-scale MD simulations acs.orgacs.org.
Quantum mechanical calculations are used to determine the strength and nature of the bonds formed between the this compound and various ligands. For instance, ab initio methods at the RHF-MP2 level have been shown to correctly predict the geometry and binding energy of cadmium coordination complexes, such as those with thiolate ligands, which are relevant to the active sites of proteins like metallothionein rsc.org.
DFT calculations have been employed to investigate the interaction of Cd²⁺ with ligands like acetate, showing that the most stable conformations involve an acetate attached to an extra Cd²⁺ ion at a quantum dot's surface rsc.org. The interaction energy between Cd²⁺ and protein residues has also been calculated, revealing that cadmium preferentially binds to negatively charged amino acids such as glutamate and aspartate researchgate.net. Studies comparing the binding of Cd²⁺ and Zn²⁺ in protein environments have shown that Zn²⁺ can be preferred due to a larger electrostatic interaction in the Zn²⁺-ligand complex researchgate.net. The character of the Cd-thiolate bond has been examined, revealing a correlation between the bond length and the amount of charge transferred from the ligand to the this compound rsc.org.
| System | Property | Calculated Value | Method | Source |
|---|---|---|---|---|
| CdSe Cluster | Cd-Se Bond Length | 2.53 Å | Ab Initio | ukm.my |
| Cd-Thiolate Complex | Bond Character | Correlation between bond length and charge transfer | Ab Initio (RHF-MP2) | rsc.org |
| Cd²⁺-Acetate on CdSe Quantum Dot | Binding Stability | Bridging mode is most stable | DFT | rsc.org |
The analysis of electron density provides a detailed picture of the bonding within a cadmium complex. The topology of the electron density can be used to define bond paths and characterize the nature of the chemical bond, such as its degree of covalent or ionic character iaea.org. For cadmium-thiolate complexes, the calculation of natural atomic populations and the localization of molecular orbitals have been used to examine the nature of the Cd-S bond rsc.org. This analysis revealed a direct correlation between the Cd–S bond length and the extent of charge transfer from the ligand to the this compound rsc.org.
In studies of cadmium-binding proteins, the analysis of critical points in the electron density gradient around the this compound helps explain the electronic selectivity of metal binding researchgate.net. Similarly, research on cadmium-containing molecular probes uses natural charge distribution analysis to identify coordination atoms, which are typically those with high electron-cloud density nih.gov. These analyses are critical for understanding how and why cadmium ions bind to specific sites in biological systems and for designing molecules that can selectively interact with them.
Computational Chemistry Modeling of Metal-Ligand Interactions
Computational chemistry modeling encompasses a range of techniques used to simulate and predict the interactions between metal ions and ligands. These models are vital for understanding the coordination chemistry of cadmium mdpi.com. For example, DFT calculations have been used to study the binding of acetate ligands to the surface of CdSe quantum dots, revealing that the strength of the interaction depends on factors like the solvent and the binding mode rsc.org.
Molecular simulation approaches have also been developed to describe the chemical equilibrium and dynamics of metal complexes in solution with atomic detail arxiv.org. These methods can compute free energy maps to show the relative stability of different coordination states, such as a this compound complexed with varying numbers of amine ligands and water molecules arxiv.org. Such models are powerful tools for unraveling the thermodynamic and kinetic factors that govern the formation and stability of cadmium complexes arxiv.org.
A significant application of computational modeling is the prediction of this compound binding sites in proteins. Since cadmium is toxic and can disrupt the function of native metalloproteins by displacing essential metal ions like zinc and calcium, understanding its binding preferences is crucial researchgate.net. Computational studies of proteins from the Protein Data Bank (PDB) have shown that Cd²⁺ can associate with 3 to 8 ligands and preferentially binds to negatively charged amino acid residues, namely glutamate and aspartate researchgate.net.
Various computational methods have been developed to predict metal-binding sites from protein sequences or structures oup.commdpi.com. Sequence-based approaches use features like protein language model (pLM) embeddings to identify binding residues without needing structural information oup.comnih.gov. Structure-based methods, such as MIB (Metal Ion-Binding Site Prediction), use a fragment transformation approach to compare a query protein structure against a database of known metal-binding templates acs.org. These predictive tools are essential for identifying potential cadmium-binding proteins and for understanding the molecular basis of cadmium toxicity researchgate.netnih.gov.
| Method/Tool | Approach | Key Findings/Capabilities | Source |
|---|---|---|---|
| Statistical Analysis of PDB | Structure-based analysis | Cd²⁺ preferentially binds to glutamate and aspartate; can associate with 3-8 ligands. | researchgate.net |
| M-Ionic | Sequence-based (pLM embeddings) | Predicts metal-binding proteins and specific residues involved in binding from sequence alone. | oup.com |
| MIB Server | Structure-based (fragment transformation) | Predicts binding sites for 12 different metal ions, including Cd²⁺, by structural comparison. | acs.org |
| Chelate Loop Analysis | Structure-based pattern prediction | Identified 56 different chelate loops and derived putative Cd²⁺-binding patterns from known structures. | nih.gov |
Dissolved Organic Matter (DOM) Complexation Models
The interaction between the this compound (Cd²⁺) and dissolved organic matter (DOM) is a critical factor controlling its mobility, bioavailability, and toxicity in aquatic and soil environments. ykcs.ac.cn Computational models are essential tools for simulating and predicting the complexation behavior of cadmium with DOM, which is a heterogeneous mixture of organic molecules. nih.govresearchgate.net
Two advanced models widely used for describing ion binding to humic substances, which are major components of DOM, are the NICA-Donnan (Non-Ideal Competitive Adsorption-Donnan) model and Model VI. nih.govresearchgate.net These models account for the non-ideal and competitive binding of metal ions to the various functional groups within the DOM structure. nih.gov Studies have assessed the ability of these models to simulate cadmium binding to natural DOM by comparing model predictions with measured concentrations of free metal ions. nih.govresearchgate.net Using default parameters for fulvic and humic acids, both the NICA-Donnan model and Model VI have shown success in predicting free this compound concentrations, with predictions often falling within one order of magnitude of measured values. nih.govresearchgate.net
The complexation process is influenced by several environmental factors:
Molecular Weight of DOM: Smaller molecular weight DOM generally contains a higher density of functional groups, leading to the formation of soluble DOM-Cd complexes that can enhance cadmium mobility. ykcs.ac.cndoaj.org Conversely, higher molecular weight DOM tends to form more stable complexes that reduce the migration of cadmium. ykcs.ac.cn
pH: An increase in pH generally enhances the stability of DOM-Cd complexes and increases the adsorption of cadmium to soil particles. ykcs.ac.cn
Ionic Strength: High ionic strength in the surrounding solution can have an inhibitory effect on cadmium adsorption, likely due to competition from other cations for binding sites. ykcs.ac.cn
Research in the Huaihe River basin identified five distinct fluorescent components in DOM, including tryptophan-like substances and various humic-like components, and analyzed their binding affinity for Cd(II). nih.gov The study found that in wetland and estuarine environments, Cd(II) primarily bound to tryptophan-like substances (C1), which significantly enhanced its mobility. nih.gov In contrast, in agricultural and industrial areas, cadmium preferentially associated with fulvic-like (C4) and humic-like (C5) components, which tended to reduce its mobility. nih.gov
| Model | Key Features | Application to this compound | Reference |
|---|---|---|---|
| NICA-Donnan | Accounts for non-ideal competitive adsorption, electrostatic effects (Donnan model), and binding site heterogeneity. | Successfully predicts free Cd²⁺ concentrations in soil solutions with natural DOM. Used in multi-surface models to simulate solid-solution partitioning. | nih.govresearchgate.net |
| Model VI | An advanced model for ion binding to humic substances, considering competition and electrostatic interactions. | Predicts free Cd²⁺ concentrations that are generally within one order of magnitude of measured values. | nih.govresearchgate.net |
Ligand Orbital Analysis
The coordination chemistry of the this compound (Cd²⁺) is dictated by its d¹⁰ electron configuration. researchgate.net This filled d-shell means that it does not have ligand field stabilization energy, which allows it to adopt a wide variety of coordination numbers, typically ranging from four to six, but sometimes as high as eight. researchgate.net Molecular Orbital (MO) theory provides a comprehensive framework for understanding the bonding between the this compound and various ligands, accounting for both ionic and covalent contributions. dalalinstitute.com
In a typical coordination complex, the atomic orbitals of the this compound (which include five nd, one (n+1)s, and three (n+1)p orbitals) combine with the orbitals of the surrounding ligands to form bonding, non-bonding, and antibonding molecular orbitals. dalalinstitute.com For an octahedral complex, the ligand orbitals that are suitable for σ-bonding combine with the metal's s, p, and e₉ orbitals (from the d-shell) to form bonding and antibonding MOs. dalalinstitute.combritannica.com The t₂₉ set of d-orbitals on the metal remain non-bonding in a pure σ-bonding scenario. dalalinstitute.com
The nature of the ligand significantly influences the bonding. Cadmium is classified as a soft acid, meaning it forms strong, stable complexes with soft bases, particularly ligands with sulfur-donor atoms like sulfide (B99878) (S²⁻) and thiol groups (-SH). researchgate.net This preference can be explained through orbital analysis, where the soft-soft interaction leads to significant covalent character in the metal-ligand bond. Ligands can be arranged in a spectrochemical series based on their ability to interact with metal orbitals. britannica.com Strong-field ligands interact strongly, leading to a large energy gap (orbital splitting) between non-bonding and antibonding orbitals. britannica.com While this splitting is less critical for the thermodynamic stability of a d¹⁰ ion like cadmium compared to transition metals with partially filled d-shells, it still influences the electronic properties of the complex. britannica.com
Computational studies using density functional theory (DFT) have been employed to optimize the geometry of cadmium complexes and analyze their electronic structure, providing insights into the nature of the metal-ligand bonds and the distribution of electron density. researchgate.net
Environmental Transport and Fate Modeling
Modeling the transport and fate of the this compound in the environment is crucial for assessing its potential impact on ecosystems and human health. nih.govcdc.gov These models aim to describe how cadmium moves between different environmental compartments—air, water, and soil—and how its chemical form changes over time. cdc.govthaiscience.info The environmental behavior of cadmium is governed by processes such as atmospheric deposition, soil sorption, leaching into groundwater, and uptake by plants. nih.govnih.gov
Cadmium can be released into the atmosphere from industrial activities and subsequently deposited onto soil and water surfaces. thaiscience.infonih.gov Once in the soil, its mobility is largely controlled by adsorption to soil particles, including clays, iron hydroxides, and organic matter. nih.govresearchgate.net The distribution coefficient (Kd), which is the ratio of the cadmium concentration on solid particles to its concentration in the solution phase, is a key parameter in transport models. nih.gov Kd values for cadmium in soils can vary widely, from 1 to 9,000, depending on soil properties like pH, organic carbon content, and cation exchange capacity. nih.gov Retrospective simulations of cadmium fate in agricultural soils have shown that it can migrate to depths of 0.5 to 0.7 meters over several decades. nih.gov These models indicate that while soil contamination initially affects the soil-plant pathway, the breakthrough of cadmium into groundwater is a significantly delayed process. nih.gov
Predictive Models for Environmental Distribution
To predict the spatial distribution of cadmium in the environment, particularly in soils, researchers have moved beyond traditional soil surveys to employ various statistical and machine learning models. mdpi.comresearchgate.netdoaj.org These models use existing environmental data to predict cadmium concentrations at unsampled locations.
Commonly used models include:
Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between predictor variables and soil cadmium concentration. mdpi.comresearchgate.netdoaj.org They have demonstrated acceptable accuracy in predicting cadmium levels at different soil depths. mdpi.comresearchgate.net
Random Forest (RF): This is an ensemble learning method that constructs multiple decision trees to improve prediction accuracy. scirp.orgresearchgate.net RF models can rank the importance of different predictor variables, identifying the key factors that control cadmium distribution. scirp.org
Multi-variate Analysis and Regression Models: Techniques like principal component analysis and stepwise regression are used to identify significant correlations between soil properties and cadmium content. mdpi.comresearchgate.net
These models rely on a range of predictor variables, including soil properties (e.g., pH, organic matter, clay content, electrical conductivity) and variables derived from digital elevation models (DEMs), such as slope and topographic wetness index. mdpi.comresearchgate.netscirp.org Studies have shown that vegetation spectral indices and proximity to pollution sources are also important predictors. scirp.org
| Predictive Model | Description | Key Predictor Variables for Cadmium | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | A machine learning model inspired by the structure of the human brain, effective for complex non-linear problems. | Soil properties (sand/clay content), DEM-derived variables (slope, vertical position). | mdpi.comresearchgate.netdoaj.org |
| Random Forest (RF) | An ensemble learning method using multiple decision trees to improve predictive performance and assess variable importance. | Vegetation spectral indices (NDVI, SAVI), distance to pollution hotspots, soil properties. | scirp.orgresearchgate.net |
| Stepwise Regression | A statistical method that iteratively adds or removes predictor variables to find an optimal model. | DEM-derived variables (PSR, STF, slope), concentrations of other metals (Cu, Zn, Pb). | mdpi.com |
Kinetic Attachment Models
The removal of cadmium ions from aqueous solutions by adsorption onto solid surfaces is a key process in both natural attenuation and engineered water treatment systems. Kinetic models are used to describe the rate at which this attachment occurs and to elucidate the underlying mechanism of adsorption. mdpi.com
Two of the most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available binding sites on the adsorbent.
Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. mdpi.com
| Adsorbent Material | Best Fit Kinetic Model | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Ballota Undulata Biomass | Pseudo-Second-Order | >0.99 | researchgate.net |
| Commercial Activated Carbons | Pseudo-Second-Order | 0.995 - 0.996 | mdpi.com |
| Fe₃O₄-ZrO₂@APS Nanocomposite | Pseudo-Second-Order | 0.9822 - 0.9955 | mdpi.com |
| Luffa Peels / Chamomile Flowers | Pseudo-Second-Order | Not specified, but stated as best fit | mdpi.com |
DLVO Theory Applications
The Derjaguin–Landau–Verwey–Overbeek (DLVO) theory is fundamental to understanding the stability of colloidal suspensions. wikipedia.org It describes the net interaction force between charged surfaces in a liquid medium as the sum of two primary forces: attractive van der Waals forces and repulsive electrostatic forces arising from the overlap of electrical double layers. wikipedia.orgmdpi.com While not developed specifically for cadmium, the theory provides the theoretical framework to explain how the this compound interacts with and is transported by colloidal particles (e.g., clays, humic substances, nanoparticles) in the environment.
The surface of most environmental colloids is negatively charged. This surface charge is balanced by a diffuse layer of counter-ions (cations) from the surrounding solution, forming an electrical double layer. When two such particles approach each other, their double layers overlap, creating a repulsive force that prevents aggregation. mdpi.com
The presence of cadmium ions (Cd²⁺) in the solution can significantly influence these interaction forces. As a divalent cation, Cd²⁺ is effective at screening the negative surface charge of the colloids. According to DLVO theory, this charge neutralization compresses the electrical double layer, reduces the electrostatic repulsion between particles, and can lead to the destabilization and aggregation of the colloid. mdpi.com This process is critical for the environmental fate of cadmium, as the aggregation of cadmium-laden colloids can cause them to settle out of the water column, effectively removing cadmium from the mobile phase and sequestering it in sediments. The theory can thus be applied to predict the conditions (e.g., ionic strength, pH) under which cadmium will remain dissolved and mobile versus when it will become attached to particulate matter. mdpi.com
Q & A
Q. What factors influence the adsorption efficiency of cadmium ions in aqueous solutions?
Adsorption efficiency depends on:
- pH : Optimal adsorption typically occurs near pH 5–6 due to reduced competition between H⁺ and Cd²⁺ ions for adsorbent sites. For example, G-MCM-41 achieved 97.99% removal at pH 5.09 .
- Contact time : Equilibrium is often reached within 60–100 minutes, depending on adsorbent porosity and initial Cd²⁺ concentration .
- Temperature : Moderate temperatures (~25–30°C) are favorable for physical adsorption, while higher temperatures (e.g., 70°C) may enhance chemisorption .
- Adsorbent dosage : Higher doses improve removal efficiency but may reduce adsorption capacity per unit mass due to site saturation .
Q. What analytical techniques validate adsorbent performance post-cadmium adsorption?
Common methods include:
- SEM/XRD : To analyze surface morphology and crystallinity changes (e.g., filled adsorption sites in G-MCM-41 post-adsorption) .
- FTIR : Identifies functional groups involved in Cd²⁺ binding, such as Si–OH or –CH₂ groups .
- Atomic Absorption Spectroscopy (AAS) : Quantifies residual Cd²⁺ concentrations with high precision .
Q. What are the recommended protocols for preparing cadmium-contaminated water samples for analysis?
- Acidification : Samples should be acidified to pH 1–2 using HNO₃ to prevent Cd²⁺ precipitation and stored in borosilicate glass or polyethylene containers .
- Digestion : Follow ISO 15587-1/2 standards for sample digestion to ensure accurate metal quantification .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize cadmium adsorption parameters?
RSM uses statistical designs (e.g., Box-Behnken Design or Central Composite Design ) to model interactions between variables (pH, concentration, temperature). For example:
- A 29-trial BBD study achieved 97.99% Cd²⁺ removal by optimizing pH (5.09), contact time (78.95 min), and concentration (60.16 mg/L) .
- Quadratic models (R² > 0.99) are often preferred for predicting adsorption behavior .
Q. How do competing ions in multi-pollutant systems affect cadmium adsorption?
- Phosphate and nitrate ions can reduce Cd²⁺ adsorption due to site competition. For instance, simultaneous removal studies using clay reported 69.07% Cd²⁺ adsorption efficiency alongside 30.6% nitrate removal .
- Ionic strength (e.g., NaCl concentration) alters electrostatic interactions, with high salt concentrations often decreasing Cd²⁺ uptake .
Q. What are the challenges in interpreting kinetic and isotherm models for cadmium adsorption?
- Pseudo-second-order kinetics typically describe chemisorption-dominated processes but may fail in diffusion-limited systems .
- Langmuir isotherms assume monolayer adsorption but cannot explain heterogeneous adsorbents. Discrepancies arise when experimental data better fits Freundlich or Temkin models .
Q. How can factorial design minimize experimental runs while maximizing data quality?
- Fractional Factorial Design (FFD) : A 2⁵⁻¹ FFD with five variables (pH, temperature, time, concentration, NaCl) identified pH and initial Cd²⁺ concentration as dominant factors, achieving adsorption capacities of 2.76–13.17 mg/g .
- Full Factorial Design : A 2³ design (pH, biomass dose, concentration) efficiently maps variable interactions with minimal trials .
Q. How does chloride ion concentration enhance cadmium extraction in solvent-based methods?
- Chloride ions form complexes (e.g., CdCl⁺) that improve Cd²⁺ solubility in organic phases. However, higher temperatures (>30°C) reduce extraction efficiency due to thermodynamic instability .
Q. What genomic responses are observed in organisms under cadmium stress?
- In Pleurotus giganteus, cadmium exposure upregulates ABC transporter genes , which mediate heavy metal detoxification and efflux . Similar studies in fish (Oreochromis niloticus) show disrupted ion regulation and hematological parameters under Cd²⁺ exposure .
Key Data from Evidence
Notes on Contradictions
- Optimal pH variation : Studies report pH 5.09 for G-MCM-41 vs. pH 6 for magnetic graphene oxide . Differences arise from adsorbent surface charge and Cd²⁺ speciation (e.g., CdOH⁺ dominance at higher pH).
- Temperature effects : While some studies favor ambient temperatures (~25°C) , others achieve higher efficiency at 70°C due to endothermic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
